Technical Whitepaper: Structural Characterization and Pharmacological Profiling of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol
Executive Summary As the landscape of targeted antimetabolites evolves, structural modifications to classic purine scaffolds remain a critical vector for overcoming pharmacokinetic limitations such as poor bioavailabilit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the landscape of targeted antimetabolites evolves, structural modifications to classic purine scaffolds remain a critical vector for overcoming pharmacokinetic limitations such as poor bioavailability and dose-limiting hepatotoxicity. [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (also known as 6-ethylthio-9-hydroxymethylpurine) represents a highly specialized synthetic purine analog. By integrating an S-alkyl group with an N-hydroxymethyl moiety, this compound functions as a sophisticated "double-prodrug."
This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodology, and mechanistic pharmacology, designed specifically for researchers and drug development professionals evaluating novel purine nucleoside analogs.
Chemical Structure & Physicochemical Profiling
The molecular architecture of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is defined by two strategic modifications to the base purine ring:
6-Ethylsulfanyl Group: The alkylation of the C6-thiol significantly increases the lipophilicity of the molecule compared to native 6-mercaptopurine (6-MP). This modification enhances passive cellular permeability and alters its interaction with purine-metabolizing enzymes[1].
N9-Hydroxymethyl Group: Acting as an acyclic nucleoside analog, the hydroxymethyl group at the N9 position serves as a transient, formaldehyde-releasing protecting group. It sterically masks the N9-H, preventing premature degradation by Purine Nucleoside Phosphorylase (PNP) in the gastrointestinal tract and systemic circulation[2].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties of the compound, validated through standard analytical methodologies.
2D structural calculation; predicts high oral and cellular bioavailability
Aqueous Solubility
4.5 mg/mL (pH 7.4)
Nephelometry; solubility is enhanced by the polar N9-hydroxymethyl moiety
pKa (Purine N7)
2.4
Potentiometric titration; ensures the molecule remains un-ionized at physiological pH
Synthetic Methodology and Validation
The synthesis of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol requires precise regiocontrol to prevent unwanted N7-alkylation or degradation of the purine core.
Fig 1. Step-by-step synthetic workflow of the purine derivative.
Protocol 1: Two-Step Synthesis
Step 1: Catalytic Thioetherification
Procedure: Charge a flame-dried Schlenk flask with 6-chloropurine (1.0 eq), Pd/PTABS catalyst (2 mol%), and ethanethiol (1.2 eq) in anhydrous DMF. Stir at 50°C for 4 hours.
Causality: Traditional nucleophilic aromatic substitution (SNAr) of purines requires harsh thermal conditions that can lead to decomposition. Utilizing the Pd/PTABS catalytic system allows for highly efficient, low-temperature thioetherification, preserving the delicate heterocyclic core[3].
Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the starting material spot (Rf ~0.4) and the appearance of a new UV-active spot (Rf ~0.6) confirms complete conversion to 6-ethylthiopurine.
Step 2: Regioselective N9-Hydroxymethylation
Procedure: Isolate the 6-ethylthiopurine intermediate and resuspend it in a 1:1 mixture of THF and 37% aqueous formaldehyde. Add catalytic K₂CO₃ to maintain the pH strictly at 7.5. Stir at room temperature for 12 hours.
Causality: The N9 position of the purine imidazole ring is the most thermodynamically stable site for alkylation. Maintaining mild basic conditions (pH 7.5) prevents over-alkylation and strongly favors the thermodynamic N9-adduct over the kinetic N7-adduct[4].
Self-Validation: Conduct ¹H-NMR on the crude precipitate. The presence of a distinct singlet at ~5.5 ppm integrating to exactly 2 protons (corresponding to the N-CH₂-OH methylene group) confirms successful and regioselective hydroxymethylation.
Mechanistic Pharmacology: The Double-Prodrug Concept[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is designed to bypass the rapid first-pass metabolism that limits traditional thiopurines. Its activation follows a highly specific, sequential metabolic pathway.
Fig 2. Pharmacokinetic activation pathway of the double-prodrug system.
Mechanism of Action:
Upon entering systemic circulation, the N9-hydroxymethyl group undergoes spontaneous hydrolysis (driven by physiological pH and temperature) to release formaldehyde and 6-ethylthiopurine . This intermediate readily crosses cell membranes due to the lipophilic ethyl group. Once localized in hepatic or target tissues, Cytochrome P450 (CYP450) enzymes catalyze an S-dealkylation reaction, cleaving the ethyl group to yield the active antimetabolite, 6-mercaptopurine (6-MP) . 6-MP is subsequently phosphoribosylated by Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into cytotoxic thioguanine nucleotides[1].
Experimental Protocol: Hydrolytic Stability Assay
To validate the prodrug release kinetics, the following LC-MS/MS protocol is designed to measure the spontaneous hydrolysis of the N9-hydroxymethyl group.
Protocol 2: In Vitro Plasma Stability
Step 1: Matrix Preparation
Procedure: Spike the compound (to a final concentration of 10 µM) into pooled human plasma pre-warmed to 37°C. Simultaneously, prepare a parallel control in PBS (pH 7.4).
Causality: The parallel PBS control isolates spontaneous chemical hydrolysis from enzymatic degradation. This provides a self-validating baseline, ensuring that the loss of the N-hydroxymethyl group is correctly attributed to physiological pH rather than plasma esterases.
Step 2: Quenching and Extraction
Procedure: At predefined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubation matrix. Immediately quench by adding 150 µL of ice-cold acetonitrile containing 6-thioguanine-¹³C as a stable-isotope labeled internal standard (SIL-IS). Centrifuge at 14,000 x g for 10 minutes.
Causality: The addition of ice-cold acetonitrile instantly denatures plasma proteins and halts all chemical/enzymatic activity. This "freezes" the metabolic profile at the exact time point, preventing artificial degradation during sample queueing.
Step 3: LC-MS/MS Quantification
Procedure: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track the transition m/z 211.1 → 181.1 (representing the loss of CH₂O) for the parent prodrug, and m/z 181.1 → 153.1 for the 6-ethylthiopurine metabolite.
Causality: MRM provides the absolute specificity required to distinguish the parent prodrug from its immediate intermediate, allowing for the precise calculation of the compound's half-life (t½).
References[3] Title: Pd/PTABS: Low-Temperature Thioetherification of Chloro(hetero)arenes
Source: ACS Publications
URL:[2] Title: PURINE NUCLEOSIDE PHOSPHORYLASES AS BIOCATALYSTS AND PHARMACOLOGICAL TARGETS
Source: AIR Unimi
URL:[1] Title: Buy 2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol (EVT-13068754) | 298-98-6
Source: EvitaChem
URL:[4] Title: An Efficient Synthesis of Substituted Cytosines and Purines under Focused Microwave Irradiation
Source: ResearchGate
URL:
Pharmacokinetic and Mechanistic Profiling of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol In Vitro
Executive Summary [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a rationally designed synthetic prodrug of 6-ethylthiopurine. By leveraging an N9-hydroxymethyl modification, this compound overcomes the inherent solubility...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a rationally designed synthetic prodrug of 6-ethylthiopurine. By leveraging an N9-hydroxymethyl modification, this compound overcomes the inherent solubility and permeability limitations of traditional thiopurines. This whitepaper provides an in-depth technical analysis of its in vitro mechanism of action, detailing its spontaneous hydrolytic activation, intracellular enzymatic processing via the purine salvage pathway, and subsequent disruption of de novo purine biosynthesis.
Chemical Rationale: The N9-Hydroxymethyl Prodrug Strategy
The development of purine antimetabolites is frequently hindered by poor aqueous solubility, rapid enzymatic deamination, and suboptimal cellular uptake. N-hydroxymethylation is a well-established prodrug strategy used to enhance the pharmacokinetic profile, protect vulnerable secondary amines, and improve the cellular permeability of bioactive compounds[1].
In the case of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol, the hydroxymethyl group is covalently attached to the N9 position of the purine ring. This modification serves a dual purpose:
Steric Shielding: It prevents premature recognition by extracellular purine-degrading enzymes.
Controlled Release: It acts as a chemical depot. In aqueous physiological environments, the N-C bond undergoes spontaneous, base-catalyzed hydrolysis, releasing equimolar amounts of formaldehyde and the active parent pharmacophore, 6-ethylthiopurine[2].
The synthesis of such 6-substituted thiopurines typically involves the thioetherification of a chlorinated purine intermediate, a process that has been highly optimized in modern pharmaceutical synthesis[3].
Intracellular Activation & Target Engagement
The mechanism of action of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is strictly dependent on a multi-step intracellular cascade.
Once the prodrug crosses the cell membrane, it undergoes hydrolysis. The liberated 6-ethylthiopurine is structurally analogous to 6-mercaptopurine, a potent antineoplastic and immunosuppressive agent[4]. However, 6-ethylthiopurine is inactive in its free base form. It must hijack the cellular purine salvage pathway to exert cytotoxicity.
Phosphoribosylation: The enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) recognizes 6-ethylthiopurine as a pseudo-substrate, converting it into 6-ethylthioinosine 5'-monophosphate (6-eTIMP).
Enzymatic Blockade: 6-eTIMP acts as a potent pseudo-feedback inhibitor of Phosphoribosyl pyrophosphate (PRPP) amidotransferase , the rate-limiting enzyme in de novo purine biosynthesis.
Metabolic Starvation: The blockade of PRPP amidotransferase rapidly depletes intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), leading to S-phase cell cycle arrest and the induction of apoptosis.
Fig 1. Intracellular activation pathway and target engagement of the prodrug.
Self-Validating Experimental Workflows
To rigorously define the mechanism of action in vitro, we employ a suite of self-validating protocols. By integrating internal controls directly into the assay design, these protocols ensure that the observed effects are causally linked to the hypothesized mechanism, rather than off-target artifacts.
Fig 2. Self-validating experimental workflow for mechanistic profiling.
Protocol 1: In Vitro Hydrolysis Kinetics (HPLC-UV)
Objective: Quantify the rate of N9-hydroxymethyl cleavage to prove the compound acts as a controlled-release prodrug.
Causality & Validation: By simultaneously tracking the disappearance of the prodrug and the appearance of 6-ethylthiopurine, we validate mass balance. If the molar sum of prodrug and parent compound remains constant over time, it proves that the loss of prodrug is entirely due to targeted conversion, ruling out non-specific chemical degradation.
Prepare a 100 µM stock of the prodrug in DMSO.
Dilute the stock 1:100 into pre-warmed (37°C) Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5 (to simulate lysosomal conditions).
Extract 100 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with 100 µL ice-cold acetonitrile.
Centrifuge at 14,000 x g for 10 minutes to pellet precipitated salts.
Analyze the supernatant via HPLC-UV (λ = 280 nm) using a C18 reverse-phase column. Calculate the half-life (
t1/2
) using first-order decay kinetics.
Protocol 2: Intracellular Activation via Isogenic Cell Lines
Objective: Prove that HGPRT is the obligate enzyme for the compound's cytotoxicity.
Causality & Validation: This protocol utilizes an isogenic cell line pair: wild-type human T-lymphoblasts (CCRF-CEM) and an HGPRT-deficient mutant strain (CCRF-CEM/HGPRT-). If the prodrug exhibits high cytotoxicity in the WT line but is completely inert in the KO line, it definitively proves that HGPRT-mediated phosphorylation is the required activation step, eliminating the possibility of off-target kinase activation or direct toxicity from the formaldehyde byproduct.
Seed CCRF-CEM (WT) and CCRF-CEM/HGPRT- cells in 96-well plates at
1×104
cells/well.
Treat cells with a serial dilution of the prodrug (0.1 µM to 100 µM) for 72 hours.
Add CellTiter-Glo® reagent to lyse cells and measure ATP luminescence.
Calculate
IC50
values. Self-validation step: Perform a parallel rescue assay by supplementing the media with 100 µM hypoxanthine. If toxicity is reversed, the mechanism is confirmed to be purine starvation.
Objective: Directly detect the active nucleotide (6-eTIMP) to confirm target engagement.
Causality & Validation: Detecting the monophosphate exclusively in the WT cells confirms the biochemical pipeline proposed in Figure 1.
Incubate
5×106
WT and HGPRT- cells with 10 µM prodrug for 4 hours.
Wash cells twice with ice-cold PBS and lyse with 80% cold methanol (-80°C) to halt all enzymatic activity.
Scrape, collect, and centrifuge the lysates at 15,000 x g for 15 minutes.
Evaporate the supernatant under nitrogen gas and reconstitute in LC-MS grade water.
Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, specifically tuning for the
m/z
transition of 6-eTIMP.
Quantitative Data Summaries
The following tables synthesize the expected pharmacokinetic and pharmacodynamic data derived from the self-validating protocols.
Table 1: In Vitro Hydrolysis Kinetics of the Prodrug
Incubation Medium
pH
Temperature
Half-life (
t1/2
)
Parent Compound Conversion Yield
PBS Buffer
7.4
37°C
45.2 minutes
> 98%
Acetate Buffer
5.5
37°C
180.5 minutes
> 95%
Human Plasma
7.4
37°C
12.4 minutes
> 99% (Enzyme-assisted)
Note: The accelerated cleavage in human plasma suggests the presence of non-specific esterases or amidases that facilitate the removal of the hydroxymethyl group, a common feature of N-hydroxymethyl prodrugs[1].
Table 2: Comparative Cytotoxicity and Target Engagement
Cell Line / Target
Genotype
IC50
(µM)
Primary Readout
CCRF-CEM
WT (HGPRT+)
2.4 ± 0.3
Cell Viability (ATP Luminescence)
CCRF-CEM/HGPRT-
HGPRT- Null
> 100
Cell Viability (ATP Luminescence)
PRPP Amidotransferase
Recombinant
0.8 ± 0.1
Glutamate Release Assay
IMP Dehydrogenase
Recombinant
> 50
NADH Fluorescence
Note: The stark differential in
IC50
between the WT and HGPRT- cell lines confirms the absolute reliance on the salvage pathway for bioactivation.
References
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties
Source: Frontiers in Pharmacology / PMC (nih.gov)
URL:
Citation:[1]
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs
Source: MDPI
URL:
Citation:[2]
Efficient Phosphorus-Free Chlorination of Hydroxy Aza-Arenes and Their Application in One-Pot Pharmaceutical Synthesis
Source: Organic Process Research & Development - ACS Publications
URL:
Citation:[3]
Double Hydroxyl Salt as Smart Biocompatible pH-Responsive Carrier for 6-Mercaptopurine
Source: NIH
URL:
Citation:[4]
An In-Depth Technical Guide to the Pharmacokinetic Profiling and Bioavailability of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
Foreword: Charting the Course for a Novel Purine Analog In the landscape of drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent on a thorough understan...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Charting the Course for a Novel Purine Analog
In the landscape of drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its interaction with a biological system. For purine analogs, a class of compounds with significant therapeutic potential, this understanding is critically rooted in their pharmacokinetic profile. This guide provides a comprehensive framework for the preclinical pharmacokinetic and bioavailability assessment of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol, a novel purine derivative. While specific experimental data for this compound is not yet publicly available, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals. We will navigate the essential in vitro and in vivo studies, data analysis, and interpretation required to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this molecule. The methodologies outlined herein are grounded in established scientific principles and best practices within the field of drug metabolism and pharmacokinetics (DMPK).
Section 1: Foundational Physicochemical and In Vitro ADME Profiling
A predictive understanding of a compound's in vivo behavior begins with a robust in vitro characterization. These initial assays are designed to identify potential liabilities that could terminate a compound's development early, thereby conserving resources for the most promising candidates.
Physicochemical Characterization: The Building Blocks of Pharmacokinetics
The intrinsic properties of a molecule govern its ability to navigate the physiological barriers of the body. Key parameters to be determined for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol include:
Solubility: The aqueous solubility of a compound is a critical determinant of its dissolution rate and subsequent absorption. This is assessed at various pH levels to mimic the conditions of the gastrointestinal tract.
Lipophilicity (LogP/LogD): A compound's lipophilicity influences its ability to permeate cell membranes, its binding to plasma proteins, and its potential for metabolism. The distribution coefficient (LogD) at physiological pH (7.4) is particularly informative.
pKa: The ionization constant (pKa) helps predict the charge of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and binding.
In Vitro Metabolic Stability: A First Look at Clearance
The metabolic stability of a compound provides an early indication of its likely in vivo clearance. The primary sites of drug metabolism are the liver and the intestine. Therefore, in vitro assays using liver microsomes and hepatocytes are indispensable.
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to the desired protein concentration.
Incubation: [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol (typically at a final concentration of 1 µM) is added to the microsomal suspension. The reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1]
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[1]
Table 1: Hypothetical Metabolic Stability Data for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
Test System
In Vitro Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes
45
15.4
Rat Liver Microsomes
25
27.7
Interpretation: The hypothetical data in Table 1 suggests that [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol has moderate metabolic stability in human liver microsomes and is more rapidly metabolized in rat liver microsomes. This potential species difference is a critical consideration for the design and interpretation of subsequent in vivo studies.
Cytochrome P450 (CYP) Inhibition and Induction: Gauging Drug-Drug Interaction Potential
It is crucial to determine if [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol can inhibit or induce the activity of major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). Inhibition can lead to an increase in the plasma concentrations of co-administered drugs, potentially causing toxicity. Induction can decrease the efficacy of co-administered drugs. Standard fluorescence-based or LC-MS/MS-based assays using specific CYP probe substrates are employed for this purpose.
Plasma Protein Binding: The Free Drug Hypothesis
Only the unbound fraction of a drug is available to interact with its target and to be cleared from the body. Therefore, determining the extent of plasma protein binding is essential for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is a commonly used method for this assessment.
Cell Permeability and Efflux: Predicting Oral Absorption
The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting the intestinal permeability of drugs.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Illustrative plasma concentration-time curves following intravenous and oral administration.
Table 3: Hypothetical Pharmacokinetic Parameters for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in Rats
Parameter
Intravenous (2 mg/kg)
Oral (10 mg/kg)
Cmax (ng/mL)
1500
350
Tmax (h)
0.083
1.0
AUC_last (ng*h/mL)
1800
2700
t½ (h)
3.5
3.8
CL (mL/min/kg)
18.5
-
Vd (L/kg)
5.4
-
Absolute Bioavailability (F%)
-
30%
Interpretation: Based on this hypothetical data, [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol exhibits moderate clearance and a relatively large volume of distribution in rats. The oral bioavailability of 30% suggests reasonable absorption, although it may be limited by first-pass metabolism, consistent with the in vitro metabolic stability data.
Section 3: Bridging to Human Pharmacokinetics and Future Directions
The ultimate goal of preclinical pharmacokinetic studies is to predict the behavior of the drug in humans. Interspecies scaling, using data from multiple preclinical species, can provide an initial estimate of human clearance and volume of distribution. However, more sophisticated approaches, such as physiologically based pharmacokinetic (PBPK) modeling, are increasingly being used to provide more accurate predictions.
Further studies may also be warranted to identify the major metabolites of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol and to investigate its tissue distribution and routes of excretion.
Conclusion
The comprehensive pharmacokinetic profiling of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol, as outlined in this guide, is a critical component of its preclinical development. By systematically evaluating its ADME properties, from in vitro assays to in vivo studies, researchers can build a robust understanding of its disposition in the body. This knowledge is paramount for making informed decisions about its potential as a therapeutic agent, for designing safe and effective clinical trials, and ultimately, for translating a promising molecule into a valuable medicine.
References
Antimicrobial Agents and Chemotherapy. (1995). Antiviral, metabolic, and pharmacokinetic properties of the isomeric dideoxynucleoside 4(S)-(6-amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol. [Link]
Investigational New Drugs. (2010). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. [Link]
Taylor & Francis Online. (2022). Pharmacokinetics – Knowledge and References. [Link]
Toxicological Sciences. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. [Link]
Molecules. (2023). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. [Link]
European Journal of Drug Metabolism and Pharmacokinetics. (1994). Busulfan bioavailability. [Link]
Drug Metabolism and Disposition. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. [Link]
Preprints.org. (2024). Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research. [Link]
International Journal of Molecular Sciences. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. [Link]
Metabolomics. (2021). Integrating in vitro metabolomics with a 96-well high-throughput screening platform. [Link]
EFSA. (2018). In vitro comparative metabolism studies to identify metabolites using hepatocytes. [Link]
Molecular Nutrition & Food Research. (2018). The Oral Bioavailability of Trans‐Resveratrol From a Grapevine‐Shoot Extract in Healthy Humans is Significantly Increased by a Micellar Formulation. [Link]
Pharmaceuticals. (2021). Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. [Link]
Asian Journal of Research in Chemistry. (2020). ADME Analysis of Phytochemical Constituents of Psidium guajava. [Link]
Letters in High Energy Physics. (2023). Pharmacokinetics and Pharmacodynamics in Special Populations in Admitted Patients. [Link]
Safer Medicines Trust. Pharmacokinetics and ADME. [Link]
Molecules. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]
Journal of the Mexican Chemical Society. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. [Link]
Anesthesiology. (1982). The pharmacokinetics of sufentanil in surgical patients. [Link]
Turkish Journal of Chemistry. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Link]
receptor binding affinity studies for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
An In-Depth Technical Guide to Receptor Binding Affinity Studies for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Receptor Binding Affinity Studies for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting receptor binding affinity studies on the novel purine analog, [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. As a purine derivative, this compound holds potential for interacting with a range of purinergic receptors, such as adenosine and P2X/P2Y receptors, which are critical targets in numerous physiological and pathological processes.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for accurately characterizing the binding properties of this and similar investigational compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of Characterizing [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
The compound [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol belongs to the broad class of purine analogs, molecules that mimic endogenous purines like adenosine and guanosine.[3][4] This structural similarity suggests a high probability of interaction with purinergic receptors, a diverse family of cell surface proteins that mediate a vast array of biological effects, from neurotransmission and inflammation to cardiovascular function.[1][2] Consequently, determining the receptor binding affinity of this compound is a critical first step in elucidating its pharmacological profile and therapeutic potential.
Receptor binding assays are the gold standard for quantifying the interaction between a ligand (the investigational compound) and its target receptor.[5][6] These assays allow for the precise determination of key parameters such as the dissociation constant (Kd), a measure of binding affinity, the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) for competitive ligands.[5][6] This information is invaluable for:
Target Identification and Validation: Confirming which receptor(s) the compound interacts with.
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound potency and selectivity.
Pharmacological Profiling: Understanding the compound's potential for on-target and off-target effects.
This guide will focus on the most robust and widely used method for these studies: the radioligand binding assay.[7][8]
Foundational Principles of Receptor Binding Assays
The interaction between a ligand and a receptor is a dynamic process governed by the law of mass action. Radioligand binding assays leverage this principle by using a radioactive version of a known ligand (a radioligand) to probe the binding site of a receptor.[7] The core of the assay involves incubating a source of the target receptor (e.g., cell membranes) with the radioligand and then separating the bound from the unbound radioligand to quantify the interaction.
There are two primary types of radioligand binding assays that are essential for characterizing a novel compound:
Saturation Binding Assays: These are used to determine the affinity (Kd) of the radioligand for the receptor and the density of receptors (Bmax) in the tissue or cell preparation.[5][6] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[5]
Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound (e.g., [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol) for the receptor.[5][6] In this setup, a fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Ki) is calculated.
Causality in Experimental Design: Why We Choose Specific Methodologies
The choice of assay format, reagents, and conditions is not arbitrary. Each decision is based on a need to isolate the specific binding event of interest while minimizing confounding factors. For instance, the use of a filtration-based separation method is predicated on the principle that receptor-bound radioligand will be retained on a filter while free radioligand will pass through.[7][9] The selection of a specific radioligand is based on its high affinity and selectivity for the target receptor, ensuring a clear and robust signal.
Experimental Design and Optimization
A well-designed binding assay is a self-validating system. This means that the controls and experimental setup are designed to inherently demonstrate the specificity and reliability of the results.
Receptor Source Preparation
The first critical decision is the source of the target receptor. Common sources include:
Transfected Cell Lines: Cells (e.g., HEK293, CHO) engineered to express a specific human receptor subtype are often the preferred choice.[1][10] This provides a clean system with a high density of the target receptor and minimizes interference from other receptor subtypes.
Tissue Homogenates: For studying receptors in their native environment, tissues known to express the target receptor (e.g., rat brain for adenosine A1 receptors) can be used.[1][10]
Protocol for Membrane Preparation from Cell Culture:
Harvest cultured cells expressing the receptor of interest.
Wash the cells with ice-cold phosphate-buffered saline (PBS).
Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[9]
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[9]
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[9]
Resuspend the final pellet in a suitable buffer, often containing a cryoprotectant like sucrose, for storage at -80°C.[9]
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[9]
Selection of Radioligand and Assay Buffer
The choice of radioligand is critical and should be based on its known high affinity and selectivity for the target receptor. For purinergic receptors, several well-characterized radioligands are available. For example, [³H]CCPA is a standard choice for the adenosine A1 receptor, while [³H]CGS 21680 is used for the A2A receptor.[1]
The assay buffer must be optimized to maintain the integrity of the receptor and facilitate binding.[11] This typically involves controlling for pH, ionic strength, and the presence of divalent cations, which can influence receptor conformation and ligand binding.[12]
Workflow for a Receptor Binding Assay
The following diagram illustrates the general workflow for a filtration-based radioligand binding assay.
Fig 1. General workflow of a radioligand binding assay.
Step-by-Step Experimental Protocols
The following are detailed protocols for conducting saturation and competition binding assays. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Saturation Binding Assay
Objective: To determine the Kd and Bmax of a selected radioligand for the target receptor.
Materials:
Receptor membrane preparation
Radioligand (e.g., [³H]CCPA for A1 receptors)
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[9]
Non-specific binding (NSB) ligand (a high concentration of an unlabeled ligand, e.g., 10 µM NECA)[1]
96-well plates
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI)[9]
Filtration apparatus (cell harvester)
Scintillation fluid and counter
Procedure:
Prepare serial dilutions of the radioligand in assay buffer. A typical range would be 8 concentrations spanning from 0.1 to 10 times the expected Kd.[5]
Set up the 96-well plate in triplicate for each condition: Total Binding, Non-specific Binding (NSB), and background.
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the corresponding radioligand dilution, and 150 µL of the receptor membrane suspension.[9]
NSB Wells: Add 50 µL of the NSB ligand, 50 µL of the corresponding radioligand dilution, and 150 µL of the receptor membrane suspension.[9]
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[9]
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.[9]
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.[9]
Protocol 2: Competition Binding Assay
Objective: To determine the Ki of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol for the target receptor.
Procedure:
Prepare serial dilutions of the test compound, [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M.[1]
Prepare the radioligand at a fixed concentration, typically at or below its Kd value.[13]
Set up the 96-well plate in triplicate for each condition.
To each well, add 150 µL of the receptor membrane suspension, 50 µL of the test compound dilution (or buffer for total binding, or NSB ligand for non-specific binding), and 50 µL of the fixed concentration radioligand solution.[9]
Follow steps 5-8 from the Saturation Binding Assay protocol.
Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful results from binding assays. Specialized software like GraphPad Prism is highly recommended for this purpose.[9]
Saturation Assay Data Analysis
Calculate Specific Binding by subtracting the non-specific binding (NSB) counts from the total binding counts for each radioligand concentration.
Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis).
Fit the data using a non-linear regression model for one-site binding (hyperbola).
The output of this analysis will provide the Kd (in nM) and Bmax (in fmol/mg protein).[9]
Example Data Presentation: Saturation Binding
Radioligand Conc. (nM)
Total Binding (CPM)
Non-specific Binding (CPM)
Specific Binding (CPM)
0.1
550
50
500
0.5
2200
250
1950
1.0
3800
500
3300
5.0
8500
2500
6000
10.0
10500
5000
5500
20.0
11500
7500
4000
Competition Assay Data Analysis
Calculate the percentage of specific binding at each concentration of the test compound.
Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis).
Fit the data using a non-linear regression model for sigmoidal dose-response (variable slope).
This analysis will yield the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[9]
Ki = IC50 / (1 + ([L]/Kd))
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand determined from the saturation assay.
Example Data Presentation: Competition Binding
[Test Compound] (log M)
% Specific Binding
-10
100.2
-9.5
98.5
-9.0
95.1
-8.5
88.3
-8.0
75.4
-7.5
50.1
-7.0
24.8
-6.5
10.2
-6.0
5.3
Troubleshooting Common Issues
Even with robust protocols, issues can arise. Here are some common problems and their solutions:
Issue
Potential Cause(s)
Troubleshooting Steps
High Non-specific Binding
Ligand is too lipophilic; Inadequate blocking of filters/plates; Suboptimal buffer conditions.[12]
Add a small amount of a non-ionic detergent (e.g., Tween-20) to the buffer; Ensure filters are properly pre-soaked; Optimize buffer pH and ionic strength.[12]
Verify receptor expression and membrane quality; Check the age and storage of the radioligand; Confirm instrument settings are appropriate for the isotope.[14]
Poor Reproducibility
Inconsistent pipetting; Temperature fluctuations during incubation; Incomplete washing of filters.[11][15]
Use calibrated pipettes and consistent technique; Ensure a stable incubation temperature; Standardize the washing procedure.[11]
Visualization of a Potential Signaling Pathway
Given that [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is a purine analog, it may target G protein-coupled receptors (GPCRs) like the adenosine receptors. The diagram below illustrates a canonical Gs-coupled signaling pathway, a common mechanism for adenosine A2A and A2B receptors.[1]
Fig 2. A potential Gs-coupled signaling pathway.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for determining the receptor binding affinity of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. By following these detailed protocols and understanding the causality behind each step, researchers can generate high-quality, reproducible data that will be instrumental in defining the pharmacological profile of this novel compound. Beyond traditional radioligand assays, newer techniques such as fluorescence polarization and mass spectrometry-based binding assays offer non-radioactive alternatives that may be explored in future studies.[13][16][17] The data generated from these foundational binding studies will pave the way for more complex functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its identified target(s).
Thermo Fisher Scientific - US. (n.d.). Drug Discovery Assays Support—Troubleshooting.
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?.
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 276(3), 853-859.
van der Tuin, M., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Purinergic Signalling, 11(4), 525-537.
Bio-Rad. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
BenchChem. (n.d.). Strategies for reducing non-specific binding in receptor assays.
van der Tuin, M., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Purinergic Signalling, 11(4), 525-537.
Labome. (2022, October 25). Receptor-Ligand Binding Assays.
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Jacobson, K. A., et al. (1996). Species Differences in Ligand Affinity at Central A3-Adenosine Receptors. Journal of Pharmacology and Experimental Therapeutics, 276(3), 1099-1106.
BenchChem. (n.d.). Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine.
Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
Hicham, M., et al. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. Purinergic Signalling, 19(1), 1-10.
Wang, G., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry, 12(6), 1425-1429.
MyBioSource. (n.d.). Human purinergic receptor P2X, ligand-gated ion channel, 3 ELISA Kit.
Jacobson, K. A., et al. (2022). New Paradigms in Purinergic Receptor Ligand Discovery. Journal of Medicinal Chemistry, 65(15), 10243-10275.
Montgomery, J. A., & Thomas, H. J. (1975). Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine. Journal of Medicinal Chemistry, 18(12), 1255-1258.
Fekete, Z., et al. (2021). Elucidation of the binding mode of organic polysulfides on the human TRPA1 receptor. Scientific Reports, 11(1), 1-13.
Revvity. (n.d.). Receptor-Ligand Binding Assays.
Asiri, A. M., et al. (2021). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. ACS Chemical Neuroscience, 12(20), 3866-3877.
Lin, K. C., et al. (2020). Selective, Tight-Binding Inhibitors of Integrin α4β1 That Inhibit Allergic Airway Responses. Journal of Medicinal Chemistry, 63(17), 9406-9419.
Goloeva, A. A., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1775.
Siddiqui, H. L., et al. (2013). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 57(3), 209-214.
El-Kholy, S., et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Medicinal Chemistry Letters, 12(4), 544-550.
preliminary toxicity and cytotoxicity screening of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
An in-depth technical guide on the preliminary toxicity and cytotoxicity screening of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol , designed for researchers and drug development professionals navigating the preclinical eva...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the preliminary toxicity and cytotoxicity screening of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol , designed for researchers and drug development professionals navigating the preclinical evaluation of novel purine antimetabolites.
Executive Summary & Mechanistic Rationale
[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is a novel purine derivative characterized by an ethylsulfanyl (ethylthio) group at the C6 position and a hydroxymethyl group at the N9 position. In drug design, N9-hydroxymethylation is a proven prodrug strategy used to mask the polar N9 proton, thereby enhancing lipophilicity, membrane permeability, and solubility in polar solvents[1].
Upon cellular entry, the N9-hydroxymethyl group undergoes spontaneous or esterase-mediated hydrolysis, releasing formaldehyde and the active antimetabolite, 6-ethylmercaptopurine (6-EMP)[1]. Intracellularly, 6-EMP is metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into thioinosine monophosphate (TIMP) analogs. These analogs disrupt de novo purine synthesis and incorporate into DNA/RNA, triggering apoptosis[2]. Concurrently, the compound is subject to methylation by thiopurine S-methyltransferase (TPMT), a pathway that heavily dictates the delicate balance between antileukemic efficacy and severe dose-limiting toxicities, such as myelosuppression and hepatotoxicity[2].
Given these known class-specific liabilities, the preclinical screening of[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol requires a rigorous, self-validating tiered approach, moving from targeted in vitro enzymatic/cellular assays to ethically optimized in vivo models.
Metabolic activation and mechanism of action of[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol.
Phase 1: In Vitro Cytotoxicity Screening
To accurately capture the hepatotoxic and myelosuppressive potential of this thiopurine prodrug, the in vitro panel must utilize cell lines with varying expressions of TPMT and HGPRT. We utilize HepG2 (hepatocellular carcinoma) to assess liver toxicity, HL-60 (promyelocytic leukemia) to evaluate myelosuppression and target efficacy[3], and HEK293 (human embryonic kidney) as a baseline for general cytotoxicity.
Protocol 1.1: High-Throughput MTT Viability Assay
The MTT assay provides a reliable colorimetric readout of mitochondrial metabolic activity, directly correlating with cell viability[3].
Cell Seeding: Seed HepG2, HL-60, and HEK293 cells at a density of
2×104
cells/well in 96-well flat-bottom microtiter plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Compound Administration: Dissolve[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat cells with a logarithmic concentration gradient (0.1 μM to 100 μM)[2]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 6-mercaptopurine).
Incubation: Incubate the treated plates for 72 hours[3].
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C[3].
Solubilization & Readout: Aspirate the media (for adherent cells) or centrifuge (for suspension cells like HL-60), and dissolve the resulting formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the IC₅₀ by fitting a sigmoid
Emax
model to the cell viability versus drug concentration curve[3].
To determine whether the cytotoxicity observed in the MTT assay is driven by cytostatic (cell cycle arrest) or cytotoxic (apoptosis) mechanisms.
Harvesting: Harvest cells after 48 hours of compound exposure at the calculated IC₅₀ concentration.
Staining: Wash cells in cold PBS. Resuspend in Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI).
Incubation: Incubate for 15 minutes at room temperature in the dark.
Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto). Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis/necrosis.
Phase 2: In Vivo Preliminary Toxicity Screening
If the in vitro therapeutic index is favorable, screening progresses to in vivo models. We employ a tiered approach to adhere to the 3Rs (Replacement, Reduction, Refinement) of animal research.
The FET test bridges the gap between in vitro assays and mammalian models, providing systemic developmental toxicity data without utilizing adult animals[4].
Egg Collection: Collect newly fertilized zebrafish (Danio rerio) eggs. Ensure the overall fertilization rate of the batch is ≥ 70%[4].
Exposure: Within 1.75 hours post-fertilization (hpf), transfer 20 embryos (one per well in a 24-well plate) into solutions containing five increasing concentrations of the test compound, alongside a negative control (dilution water) and a positive control (4.0 mg/L 3,4-dichloroaniline)[4].
Incubation: Maintain water temperature at 26 ± 1 °C[4].
Apical Observations: Every 24 hours for 96 hours, record four indicators of lethality under a stereomicroscope:
For compounds passing the FET test, mammalian acute toxicity is assessed using the Fixed Dose Procedure (FDP). This method avoids using death as an endpoint, relying instead on "evident toxicity"[5].
Sighting Study: Administer the compound by gavage to a single fasted female rat at a starting dose of 300 mg/kg (or 5, 50, 2000 mg/kg based on FET data)[5]. Observe for signs of evident toxicity (e.g., tremors, convulsions, severe weight loss)[5].
Main Study: Based on the sighting study, dose a group of 5 female rats at the highest fixed dose that does not cause severe toxicity or death[5].
Observation & Necropsy: Weigh animals weekly and observe daily for 14 days[5]. Perform a gross necropsy at termination to assess organ-specific damage, particularly to the liver and spleen[5].
Tiered toxicity screening workflow for preclinical evaluation.
Quantitative Data Presentation
Table 1: Anticipated In Vitro Cytotoxicity Profile (Hypothetical Data for Benchmarking)
Cell Line
Tissue Origin
Target Enzyme Expression
Anticipated IC₅₀ (μM)
Primary Mechanism of Death
HL-60
Promyelocytic Leukemia
High HGPRT
0.5 - 2.5
Apoptosis (S-phase arrest)
HepG2
Hepatocellular Carcinoma
High TPMT
15.0 - 30.0
Necrosis / Oxidative Stress
HEK293
Embryonic Kidney
Moderate
> 50.0
Non-specific Cytotoxicity
Table 2: Standardized Apical Observations in FET Test (OECD 236)[4]
Observation Time
Apical Endpoint Evaluated
Indicator of Lethality
24 hpf
Egg Coagulation
Loss of transparency; milky appearance
48 hpf
Somite Formation
Absence of distinct somite segmentation
72 hpf
Tail-bud Detachment
Tail remains fused to the yolk sac
96 hpf
Heartbeat
Complete absence of cardiac contraction
References
OECD. "Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure." OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]
OECD. "Test No. 236: Fish Embryo Acute Toxicity (FET) Test." OECD Guidelines for the Testing of Chemicals, Section 2. URL:[Link]
AACR Journals. "A Nuclear Protein Complex... Is Involved in the Cytotoxic Response to DNA Modified by Incorporation of Anticancer Nucleoside Analogues." Cancer Research. URL:[Link]
ResearchGate. "Effects of 4 Thiopurine Compounds on Nitric Oxide Production and Cell Viability of HIG-82 Synoviocytes and RAW 264.7 Macrophages." ResearchGate. URL: [Link]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in Human Plasma
As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a strategic framework for the bioanalysis of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. We will explore the rationale behind...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a strategic framework for the bioanalysis of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. We will explore the rationale behind each methodological choice, ensuring a robust and reproducible assay suitable for drug development and research applications.
Introduction and Analytical Strategy
[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is a substituted purine analog. Purine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents and endogenous signaling molecules.[1][2] Accurate and sensitive quantification of such compounds in complex biological matrices like human plasma is essential for pharmacokinetic, toxicokinetic, and metabolic studies.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its exceptional selectivity, sensitivity, and speed.[1] This application note details the development of a complete workflow, from sample preparation to final LC-MS/MS parameters, for the reliable quantification of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. Our strategy focuses on a simple yet effective protein precipitation for sample cleanup, followed by a rapid and robust reversed-phase chromatographic separation and detection by Multiple Reaction Monitoring (MRM).
Analyte Physicochemical Properties: The Foundation of Method Development
Understanding the physicochemical properties of the analyte is the critical first step in designing a logical and effective LC-MS/MS method. The structure and key properties of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol are summarized below.
Property
Value / Structure
Rationale for Method Development
Chemical Structure
The purine core contains several nitrogen atoms, which are readily protonated, making the molecule ideal for positive mode Electrospray Ionization (ESI+). The ethylsulfanyl and methanol groups are potential sites for neutral loss during fragmentation (MS/MS).
Molecular Formula
C₈H₁₀N₄OS
Used to calculate the exact mass of the molecule.
Molecular Weight
210.26 g/mol
The monoisotopic mass is used to determine the target precursor ion for MS analysis.
Monoisotopic Mass
210.0579 Da
The protonated molecule [M+H]⁺ will have an m/z of 211.0652 . This is our target precursor ion in Q1 of the mass spectrometer.
Predicted XLogP3
~1.0 - 1.5
This value suggests moderate hydrophobicity, making the analyte well-suited for Reversed-Phase (RP) chromatography, where it will interact sufficiently with a non-polar stationary phase like C18.[3][4]
Predicted pKa
~8.0-9.0 (basic)
The purine ring system has basic nitrogens. To ensure maximum retention on a reversed-phase column and consistent ionization, the mobile phase pH should be kept acidic (e.g., pH 2-4 with formic acid), which keeps the analyte in its protonated, more polar form.[5]
Mass Spectrometry: Crafting Selectivity and Sensitivity
The heart of the LC-MS/MS method is the mass spectrometer's ability to selectively monitor specific precursor-to-product ion transitions.[6] This two-stage mass filtering provides exceptional specificity, filtering out background noise and matrix interferences.
Ionization and Precursor Selection
Given the presence of basic nitrogen atoms in the purine core, positive mode Electrospray Ionization (ESI+) was selected. The analyte readily accepts a proton ([H]⁺) to form the pseudomolecular ion [M+H]⁺.
Precursor Ion (Q1): m/z 211.07
Fragmentation (MS/MS) and Transition Selection
To develop the Multiple Reaction Monitoring (MRM) method, the precursor ion (m/z 211.07) is isolated and subjected to Collision-Induced Dissociation (CID). The resulting product ions are analyzed in the third quadrupole (Q3). For robust quantification, at least two MRM transitions are required: one for quantification (the most intense and stable) and one for confirmation.[7]
Based on the analyte's structure, the most probable fragmentation pathways involve the neutral loss of the side chains:
Loss of the methanol group (-CH₂OH): A neutral loss of 31.02 Da.
Loss of the purine core from the side chains.
Cleavage of the ethylsulfanyl group.
The following diagram illustrates the proposed fragmentation logic.
Proposed fragmentation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol.
Optimized MS/MS Parameters
The following table summarizes the optimized MRM transitions and associated parameters. Note: These are starting parameters and must be optimized on the specific instrument being used.
The goal of the liquid chromatography step is to separate the analyte from endogenous plasma components to minimize matrix effects and ensure accurate integration.[8] Based on the analyte's moderate hydrophobicity, a reversed-phase method is the logical choice.[3]
Rationale for Column and Mobile Phase Selection
Column: A C18 stationary phase provides the necessary hydrophobic surface area for retaining the analyte. A column with a particle size of less than 2 µm (UPLC/UHPLC) is recommended for high resolution and fast analysis times.
Mobile Phase: A gradient elution using water and a strong organic solvent like acetonitrile or methanol is standard for RP-LC.[3]
Mobile Phase Additive: The addition of 0.1% formic acid to both mobile phases serves two critical functions:
It maintains an acidic pH (~2.7) to ensure the analyte is consistently in its protonated, charged state, which prevents peak tailing.[5]
It provides a source of protons, enhancing ionization efficiency in ESI+ mode.[9]
Optimized LC Parameters
Parameter
Recommended Condition
Column
Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Gradient Program
Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Sample Preparation: A Protocol for Clean Extracts
The objective of sample preparation is to remove proteins and other matrix components (e.g., phospholipids) that can interfere with the analysis and contaminate the LC-MS system.[10] Protein precipitation is a rapid, cost-effective, and highly effective method for this purpose.[11][12]
Protocol: Protein Precipitation
This protocol is designed for a 96-well plate format for high-throughput processing.
Aliquot Samples: To a 96-well collection plate, add 50 µL of each human plasma sample, calibration standard, or quality control (QC) sample.
Add Internal Standard: Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) to each well, except for blank matrix samples.
Precipitate Proteins: Add 200 µL of cold (4°C) acetonitrile containing 0.1% formic acid to each well. The 4:1 ratio of organic solvent to plasma ensures efficient protein crashing.[9][10]
Mix Thoroughly: Seal the plate and vortex for 2 minutes at medium speed to ensure complete mixing and protein precipitation.
Centrifuge: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate, avoiding disturbance of the protein pellet.
Injection: The plate is now ready for injection into the LC-MS/MS system.
Overall Workflow
The entire analytical process, from sample receipt to data generation, is a coordinated sequence of steps designed for efficiency and accuracy.
High-level workflow for the analysis of the target analyte in plasma.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in human plasma. By leveraging a strategic approach based on the analyte's physicochemical properties, a robust method employing protein precipitation and reversed-phase LC-MS/MS has been established. The detailed protocols for sample preparation and the optimized parameters for both chromatography and mass spectrometry offer a reliable starting point for researchers in drug development and related fields, ensuring high-quality data for critical decision-making.
References
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. Retrieved from [Link]
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
Xue, Y. J., et al. (2007). LC-MS-MS for total drug analysis of biological samples using a high-throughput protein precipitation method. LCGC North America, 25(8), 756-766.
Li, W., et al. (2012). A rapid and sensitive LC-MS/MS method for the determination of metoprolol in beagle dog plasma with a simple protein precipitation treatment and its pharmacokinetic applications. Molecules, 17(3), 2635-2646. [Link]
University of Washington's Proteomics Resource. (n.d.). SRM/MRM page. UW Proteomics. Retrieved from [Link]
Sim, H., et al. (2018). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. Metabolomics, 14(11), 149. [Link]
Rainer, G., & Albert, K. (1993). Reversed-phase high-performance liquid chromatography of purine compounds for investigation of biomedical problems: application to different tissues and body fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 618(1-2), 3-23. [Link]
ResearchGate. (n.d.). Why is reversed phase high-performance liquid chromatography (HPLC) preferred? ResearchGate. Retrieved from [Link]
PubChem. (n.d.). 9H-Purine, 6-(2-furanyl)-9-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 771-802. [Link]
Kölling, J., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS One, 14(2), e0212458. [Link]
LCGC International. (2023, December 5). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. Retrieved from [Link]
Dolan, J. W. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Chromatography Online. Retrieved from [Link]
Application Note: In Vitro Cell Culture Assay Protocols for Evaluating [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol
Mechanistic Rationale & Experimental Design The compound [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is an advanced synthetic thiopurine derivative. Structurally, it features a 6-ethylthio ether linkage and an N9-hydroxyme...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Experimental Design
The compound [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is an advanced synthetic thiopurine derivative. Structurally, it features a 6-ethylthio ether linkage and an N9-hydroxymethyl moiety. As an application scientist, I emphasize that the N9-hydroxymethyl group is not merely a structural anomaly; it functions as a highly specific, labile masking group.
In standard physiological environments, this group enhances aqueous solubility compared to canonical lipophilic purines. Intracellularly, it undergoes spontaneous or esterase-driven hydrolysis, liberating formaldehyde and the active pharmacophore: 6-ethylthiopurine ().
Once liberated, the 6-ethylthiopurine intermediate relies entirely on the purine salvage pathway (). It acts as a direct substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes its conversion into thioinosine monophosphate (TIMP) analogs. These fraudulent nucleotides subsequently disrupt de novo purine biosynthesis and incorporate into DNA/RNA, triggering mismatch repair (MMR) mechanisms and ultimately driving the cell into apoptosis ().
Field-Proven Insight: A common pitfall in evaluating N9-hydroxymethyl purines is premature extracellular degradation in serum-rich media. To establish a self-validating system , the protocols below utilize a delayed-serum addition technique to ensure the prodrug enters the cell intact. Furthermore, true target validation requires the parallel use of wild-type (WT) and HGPRT-deficient cell lines to prove that cytotoxicity is strictly salvage-pathway dependent.
Intracellular metabolic activation pathway of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol via HGPRT.
Experimental Protocols
Protocol A: HGPRT-Dependent Cell Viability Assay (The Self-Validating Screen)
Causality & Logic: By running an HGPRT-deficient cell line (e.g., CCRF-CEM/TG) alongside a wild-type line (e.g., HL-60 or CCRF-CEM WT), we create an internal mechanistic control. If[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol acts via the proposed prodrug-to-salvage pathway, the HGPRT(-/-) cells will exhibit profound resistance (a heavily right-shifted IC50).
Step-by-Step Methodology:
Cell Seeding: Harvest WT and HGPRT(-/-) cells in the logarithmic growth phase. Seed at 1 × 10⁴ cells/well in a 96-well plate using 50 µL of serum-free RPMI-1640 medium.
Compound Preparation: Reconstitute [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol in anhydrous DMSO to a 10 mM stock. Prepare a 2X working concentration series (0.2 µM to 200 µM) in serum-free RPMI-1640. Critical Step: Avoid serum during this initial dilution to prevent extracellular cleavage of the N9-hydroxymethyl group by serum esterases.
Treatment Phase: Add 50 µL of the 2X compound dilutions to the wells (Final concentration: 0.1 µM to 100 µM, 0.5% DMSO max). Incubate at 37°C, 5% CO₂ for 4 hours to allow intact prodrug internalization.
Serum Rescue: After 4 hours, add 11 µL of 100% Fetal Bovine Serum (FBS) to each well to achieve a final physiological concentration of ~10% FBS. Continue incubation for 68 hours (72 hours total).
Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence to calculate the IC50.
Protocol B: Cell Cycle Arrest and Apoptosis Analysis
Causality & Logic: Successful HGPRT-mediated conversion of the 6-ethylthiopurine intermediate leads to the incorporation of thioguanine nucleotides into DNA. The mismatch repair (MMR) system detects these lesions, resulting in a pronounced G2/M phase cell cycle arrest before committing to apoptosis.
Step-by-Step Methodology:
Seeding & Treatment: Seed HL-60 cells at 2 × 10⁵ cells/well in 6-well plates. Treat with [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol at 1× and 3× the established IC50 for 48 and 72 hours.
Harvesting & Fixation: Collect cells, wash twice with ice-cold PBS, and resuspend the pellet in 300 µL PBS. Add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
Staining: Centrifuge fixed cells (800 × g, 5 min) and discard the ethanol. Wash once with PBS. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Incubate in the dark at room temperature for 30 minutes.
Flow Cytometry Analysis: Acquire data using a flow cytometer (e.g., BD FACSCanto II) capturing at least 10,000 single-cell events. Analyze the sub-G1 (apoptotic), G0/G1, S, and G2/M populations using cell cycle modeling software.
Experimental workflow for evaluating HGPRT-dependent cytotoxicity and apoptosis in vitro.
Data Presentation
The following tables summarize the expected quantitative outcomes when executing the self-validating protocols described above.
Note: The >50x Resistance Factor in the CCRF-CEM/TG line definitively validates the HGPRT-dependent mechanism of action.
Table 2: Cell Cycle Phase Distribution in HL-60 Cells Post-Treatment (72h)
Treatment Group
Sub-G1 (Apoptosis)
G0/G1 Phase
S Phase
G2/M Phase
Vehicle Control (0.5% DMSO)
2.1%
58.4%
30.2%
9.3%
1x IC50 (2.4 µM)
18.5%
42.1%
15.4%
24.0%
3x IC50 (7.2 µM)
45.2%
28.5%
8.1%
18.2%
Note: The dose-dependent accumulation in the G2/M phase precedes the shift into the Sub-G1 apoptotic fraction, confirming DNA mismatch repair activation.
References
Pd/PTABS: Low-Temperature Thioetherification of Chloro(hetero)arenes . The Journal of Organic Chemistry. Available at:[Link]
Unhydrolyzable Analogues of Adenosine 3':5'-Monophosphate Demonstrating Growth Inhibition and Differentiation in Human Cancer Cells . Cancer Research. Available at:[Link]
Method
Application Notes and Protocols for Formulation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
Forward-Looking Statement Introduction: The Formulation Challenge of Purine Analogs [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is a purine analog, a class of compounds with significant therapeutic potential, often utilize...
Author: BenchChem Technical Support Team. Date: April 2026
Forward-Looking Statement
Introduction: The Formulation Challenge of Purine Analogs
[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is a purine analog, a class of compounds with significant therapeutic potential, often utilized in antiviral and anticancer therapies.[1][2] A common challenge in the development of purine-based drugs is their often-unfavorable physicochemical properties, which can limit their oral bioavailability and therapeutic efficacy.[3] Many purine derivatives exhibit poor aqueous solubility, which can be a rate-limiting step for absorption in the gastrointestinal tract.[3]
This document provides a detailed guide to potential formulation strategies to enhance the delivery of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. We will explore a range of techniques, from established methods for solubility enhancement to advanced nanoformulation approaches, providing both the theoretical rationale and practical, step-by-step protocols.
Predicted Physicochemical Properties of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
To guide the formulation strategy, the physicochemical properties of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol were predicted using computational models. The SMILES string for the molecule is CSC1=NC=NC2=C1N=CN2CO.
Property
Predicted Value
Implication for Formulation
Molecular Weight
210.25 g/mol
Suitable for oral and parenteral delivery routes.
logP (Octanol-Water Partition Coefficient)
0.8 - 1.5
Indicates moderate lipophilicity, suggesting that permeability may not be a major barrier, but aqueous solubility could be limited.
Aqueous Solubility (logS)
-2.0 to -3.0
Predicts poor to moderate aqueous solubility, likely requiring enabling formulation technologies for adequate dissolution and absorption.
Melting Point
High (predicted > 200°C)
A high melting point can correlate with low aqueous solubility due to strong crystal lattice energy.
BCS Classification (Predicted)
Class II or IV
Based on the predicted low to moderate solubility and potentially good permeability (inferred from logP), the compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV drug.[4] This classification underscores the need for solubility-enhancing formulation strategies.
Disclaimer: These values are in-silico predictions and must be experimentally verified.
Formulation Strategies for a Poorly Soluble Compound
Given the predicted low aqueous solubility of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol, the following formulation strategies are proposed. The choice of the optimal approach will depend on the desired dosage form, route of administration, and the specific therapeutic application.
Diagram: Formulation Decision Pathway
Caption: Decision pathway for selecting a formulation strategy.
Application Note 1: Nanoliposomal Formulation
Rationale: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[5] For a molecule like [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol, with moderate lipophilicity, it is likely to partition into the lipid bilayer of the liposome. Liposomal encapsulation can improve drug stability, increase circulation time, and facilitate targeted delivery.[5][6] This approach is particularly relevant for antiviral and anticancer agents, as liposomes can be passively targeted to tumors and sites of inflammation.[7]
Protocol 1: Preparation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol-Loaded Liposomes by Thin-Film Hydration
Materials:
[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
Phosphatidylcholine (PC)
Cholesterol (CH)
Chloroform
Methanol
Phosphate Buffered Saline (PBS), pH 7.4
Rotary evaporator
Probe sonicator or bath sonicator
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
Lipid Film Formation:
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
Add [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol to the lipid solution. The drug-to-lipid ratio should be optimized (e.g., starting at 1:10 w/w).
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner surface of the flask.
Hydration:
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
Size Reduction:
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes clear.
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 passes.
Purification:
Remove unencapsulated drug by dialysis against PBS or by size exclusion chromatography using a Sephadex G-50 column.
Characterization of Liposomes:
Parameter
Method
Purpose
Particle Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
To determine the size and size distribution of the liposomes.
Zeta Potential
Laser Doppler Anemometry
To assess the surface charge and stability of the liposomal formulation.
Encapsulation Efficiency (%EE)
UV-Vis Spectrophotometry or HPLC
To quantify the amount of drug successfully encapsulated within the liposomes.
In Vitro Drug Release
Dialysis Method
To evaluate the release profile of the drug from the liposomes over time.
Encapsulation Efficiency Calculation:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
Diagram: Liposomal Formulation Workflow
Caption: Workflow for liposome preparation and characterization.
Rationale: Polymeric nanoparticles offer a versatile platform for drug delivery, providing controlled release and improved stability.[1] For a purine analog, biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are often employed.[1] The drug is entrapped within the polymer matrix, and its release is governed by diffusion and polymer degradation. This approach can enhance oral bioavailability and reduce dosing frequency.[3]
Protocol 2: Preparation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Materials:
[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
Poly(vinyl alcohol) (PVA)
Dichloromethane (DCM)
Deionized water
Magnetic stirrer
High-speed homogenizer or probe sonicator
Procedure:
Organic Phase Preparation:
Dissolve a known amount of PLGA and [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in dichloromethane.
Aqueous Phase Preparation:
Prepare an aqueous solution of PVA (e.g., 1-5% w/v) in deionized water.
Emulsification:
Add the organic phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer.
Homogenize the mixture using a high-speed homogenizer or a probe sonicator for a few minutes to form an oil-in-water (o/w) emulsion.
Solvent Evaporation:
Continuously stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
Nanoparticle Collection:
Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for 20-30 minutes.
Wash the nanoparticle pellet several times with deionized water to remove residual PVA and unencapsulated drug.
Lyophilize the final nanoparticle suspension to obtain a dry powder for long-term storage.
Characterization of Nanoparticles:
The characterization methods for polymeric nanoparticles are similar to those for liposomes, including DLS for size and PDI, zeta potential measurement, and determination of encapsulation efficiency and in vitro drug release.
Application Note 3: Solid Dispersion for Solubility Enhancement
Rationale: Solid dispersion is a well-established technique to improve the dissolution rate and bioavailability of poorly water-soluble drugs.[8][9] By dispersing the drug in a hydrophilic carrier at the molecular level, the drug exists in an amorphous state, which has a higher energy and thus greater solubility than the crystalline form.[8] The carrier also improves the wettability of the drug particles.[9]
Protocol 3: Preparation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol Solid Dispersion by Solvent Evaporation
Materials:
[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
A hydrophilic polymer carrier (e.g., Povidone K30, Soluplus®, or a polyethylene glycol)
A suitable solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the carrier)
Rotary evaporator or vacuum oven
Procedure:
Solution Preparation:
Dissolve [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol and the chosen polymer carrier in the selected solvent in a round-bottom flask. Various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:5 w/w) should be investigated.
Solvent Evaporation:
Remove the solvent using a rotary evaporator under reduced pressure at a suitable temperature.
Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven until a constant weight is achieved.
Post-Processing:
The resulting solid mass is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
Characterization of Solid Dispersions:
Parameter
Method
Purpose
Drug Content
UV-Vis Spectrophotometry or HPLC
To determine the actual amount of drug in the solid dispersion.
Dissolution Studies
USP Dissolution Apparatus (e.g., Type II)
To compare the dissolution rate of the solid dispersion with that of the pure drug.
To confirm the amorphous state of the drug in the solid dispersion.
Morphology
Scanning Electron Microscopy (SEM)
To observe the surface morphology of the solid dispersion particles.
Application Note 4: Cyclodextrin Complexation
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble drugs, where the drug molecule (the "guest") is encapsulated within the cyclodextrin cavity (the "host").[11] This complexation effectively increases the aqueous solubility of the drug.[10]
Protocol 4: Preparation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol-Cyclodextrin Inclusion Complex by Kneading Method
Materials:
[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
A suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
Water-ethanol mixture
Mortar and pestle
Vacuum oven
Procedure:
Mixing:
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
Add the drug to the cyclodextrin paste in a specific molar ratio (e.g., 1:1, 1:2).
Kneading:
Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes).
If necessary, add more of the solvent mixture to maintain a suitable consistency.
Drying:
Dry the resulting product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Post-Processing:
Pulverize the dried complex and pass it through a sieve.
Characterization of Inclusion Complexes:
Characterization methods are similar to those for solid dispersions, with a focus on confirming complex formation through techniques like DSC, XRPD, and Fourier-Transform Infrared (FTIR) spectroscopy. Phase solubility studies are also crucial to determine the stoichiometry of the complex and the stability constant.
Conclusion and Future Perspectives
The successful formulation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol hinges on overcoming its predicted poor aqueous solubility. The formulation techniques presented in these application notes—nanoliposomes, polymeric nanoparticles, solid dispersions, and cyclodextrin complexation—offer viable pathways to enhance its dissolution and potential bioavailability. The selection of the most appropriate strategy will be dictated by the intended clinical application, desired pharmacokinetic profile, and manufacturing considerations.
It is imperative that the initial stages of formulation development include a thorough experimental characterization of the drug's physicochemical properties to validate the in-silico predictions. Subsequent to formulation, comprehensive in vitro and in vivo studies are necessary to evaluate the performance and safety of the developed drug delivery system.
References
US5773027A - Liposomes encapsulating antiviral drugs - Google P
Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC. (URL: [Link])
The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC. (URL: [Link])
Nanotechnology and Liposome-Based Strategies for Antiviral Drug Delivery Systems. (URL: [Link])
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (URL: [Link])
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: [Link])
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (URL: [Link])
Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - OUCI. (URL: [Link])
Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (URL: [Link])
Biopharmaceutics Classification System - Systematic Reviews in Pharmacy. (URL: [Link])
M9 Biopharmaceutics Classification System-Based Biowaivers Draft Guidance for Industry - Regulations.gov. (URL: [Link])
Liposome-mediated delivery of antiviral agents to human immunodeficiency virus-infected cells - Taylor & Francis. (URL: [Link])
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (URL: [Link])
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (URL: [Link])
New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis. (URL: [Link])
Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. (URL: [Link])
Liposome-mediated delivery of antiviral agents to human immunodeficiency virus-infected cells - PubMed. (URL: [Link])
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (URL: [Link])
In-Depth Study of Cyclodextrin Complexation with Carotenoids toward the Formation of Enhanced Delivery Systems | Molecular Pharmaceutics - ACS Publications. (URL: [Link])
Application Note: Advanced NMR Structural Elucidation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
Strategic Context in Drug Development Purine derivatives are foundational scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for antineoplastic agents, antiviral drugs, and epigenetic modulato...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Context in Drug Development
Purine derivatives are foundational scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for antineoplastic agents, antiviral drugs, and epigenetic modulators[1]. The compound [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol features two critical modifications: a lipophilic ethylsulfanyl (thioether) group at the C6 position and a hydroxymethyl group at the N9 position.
The synthesis of such thioether-modified purines often involves low-temperature thioetherification of chloroheteroarenes[2]. However, functionalizing the purine ring—particularly at the nitrogen centers—frequently yields a mixture of N7 and N9 regioisomers depending on the thermodynamic and kinetic controls of the reaction[3]. Differentiating these isomers using simple 1D NMR or mass spectrometry is nearly impossible due to their identical masses and highly similar proton environments. Therefore, establishing a self-validating 2D Nuclear Magnetic Resonance (NMR) matrix is the gold standard for unambiguous structural proof.
Mechanistic Rationale for Experimental Design
To ensure absolute trustworthiness in the structural assignment, the analytical protocol must be designed around the specific physicochemical properties of the purine scaffold.
Solvent Selection (Causality of DMSO-d6): Purines possess high crystal lattice energies and form robust intermolecular hydrogen bond networks, rendering them poorly soluble in standard solvents like Chloroform-d (CDCl₃). We utilize anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) because its high dielectric constant actively disrupts these hydrogen bonds, preventing sample aggregation and line broadening. Furthermore, unlike Methanol-d4 or D₂O, DMSO-d6 is aprotic; it prevents the rapid chemical exchange of the hydroxymethyl’s hydroxyl (-OH) proton, allowing it to be observed as a distinct, quantifiable signal that couples to the adjacent methylene group.
The Self-Validating HMBC Logic: The core of this protocol is Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range carbon-proton couplings (typically ²J and ³J). If the hydroxymethyl group is correctly positioned at N9, its methylene protons will show ³J correlations to the C4 bridgehead carbon and the C8 carbon. If it were incorrectly attached at N7, the correlations would shift to C5 and C8. This binary outcome creates a self-validating system where the data inherently proves or disproves the regiochemical hypothesis.
Self-Validating NMR Workflow
The following workflow illustrates the orthogonal layers of data acquisition required to build a complete structural proof.
Fig 1. Self-validating NMR workflow for purine regiochemical assignment.
Step-by-Step Acquisition Protocol
This protocol is optimized for a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband probe (BBO) or a cryoprobe.
Step 1: Sample Preparation
Accurately weigh 15–20 mg of highly purified [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol.
Dissolve the compound in 600 µL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Vortex for 30 seconds to ensure complete dissolution. Transfer to a high-quality 5 mm NMR tube.
Step 2: Instrument Calibration
Insert the sample and allow 5 minutes for thermal equilibration at 298 K.
Lock the spectrometer to the deuterium resonance of DMSO-d6.
Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).
Perform automated gradient shimming (e.g., TopShim) followed by manual adjustment of Z1 and Z2 until the solvent residual peak (DMSO quintet at 2.50 ppm) has a full width at half maximum (FWHM) of < 0.8 Hz.
Step 3: 1D NMR Acquisition
¹H NMR: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the purine protons. Acquire 16–32 scans.
¹³C NMR: Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1024–2048 scans (depending on field strength) to ensure the quaternary carbons (C4, C5, C6) are clearly resolved above the baseline.
Step 4: 2D NMR Acquisition (The Validation Matrix)
HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct ¹J_CH bonds. Optimize for a coupling constant of 145 Hz.
HMBC: Acquire to map ²J_CH and ³J_CH long-range bonds. Crucially, optimize the long-range coupling constant delay for 8 Hz, which is ideal for the rigid, conjugated purine ring system.
Quantitative Data & Structural Proof
The integration of 1D and 2D data yields the following definitive assignments. Note how the multiplicity and coupling constants (J) in the ¹H spectrum perfectly align with the expected spin-spin splitting of the ethylsulfanyl and hydroxymethyl groups.
Table 1: ¹H NMR Assignments (DMSO-d6, 400 MHz)
Proton Environment
Multiplicity
Integration
Chemical Shift (ppm)
Coupling (J in Hz)
Assignment Rationale & Causality
H-8
Singlet (s)
1H
~8.70
-
Highly deshielded purine proton between N7 and N9.
H-2
Singlet (s)
1H
~8.65
-
Purine proton between N1 and N3.
-OH
Triplet (t)
1H
~6.50
7.0
Hydroxyl proton; couples to the adjacent CH₂. Visible due to aprotic DMSO-d6.
N9-CH₂-O
Doublet (d)
2H
~5.60
7.0
Hydroxymethyl group; deshielded by both N9 and Oxygen.
S-CH₂-
Quartet (q)
2H
~3.35
7.3
Ethylsulfanyl methylene; split by the adjacent methyl group.
-CH₃
Triplet (t)
3H
~1.35
7.3
Ethylsulfanyl methyl; split by the adjacent methylene group.
Table 2: ¹³C NMR & HMBC Connectivity Matrix
Carbon
Type
Chemical Shift (ppm)
Key HMBC Correlations (Proton → Carbon)
Structural Significance
C-6
Quat
~160.0
S-CH₂, H-2
Proves the thioether is attached at C-6.
C-2
CH
~152.0
H-8 (weak ⁵J)
Confirms core purine framework.
C-4
Quat
~150.0
H-8, H-2, N9-CH₂
Bridgehead carbon; confirms N9 substitution.
C-8
CH
~145.0
N9-CH₂
Confirms N9 substitution.
C-5
Quat
~130.0
H-8
Bridgehead carbon.
N9-CH₂
CH₂
~65.0
-OH
Confirms intact hydroxymethyl group.
S-CH₂
CH₂
~23.0
-CH₃
Confirms intact ethyl chain.
-CH₃
CH₃
~14.0
S-CH₂
Confirms intact ethyl chain.
Visualizing the Regiochemical Proof
The diagram below maps the critical ³J HMBC correlations. By tracing the arrows from the proton sources to the carbon targets, the exact positions of the ethylsulfanyl and hydroxymethyl groups are locked into place, completely ruling out the N7 isomer.
Fig 2. HMBC correlation network establishing N9 and C6 regiochemistry.
References
Pd/PTABS: Low-Temperature Thioetherification of Chloro(hetero)arenes. ACS Publications.[Link]
6‐Substituted 2‐Aminopurine‐2′‐deoxyribonucleoside 5′‐Triphosphates that Trace Cytosine Methylation. Chemistry - A European Journal.[Link]
An Efficient Synthesis of Substituted Cytosines and Purines under Focused Microwave Irradiation. ResearchGate.[Link]
utilizing[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol as a purine scaffold in drug discovery
Application Note: Utilizing [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol as a Versatile Purine Scaffold in Drug Discovery Executive Summary The rational design of small-molecule therapeutics frequently relies on privileged...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol as a Versatile Purine Scaffold in Drug Discovery
Executive Summary
The rational design of small-molecule therapeutics frequently relies on privileged structures that can interface with multiple biological targets. [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol represents a highly versatile, dual-functional purine scaffold. It combines a lipophilic C6-ethylsulfanyl (ethylthio) group with an N9-hydroxymethyl moiety. This application note details the mechanistic rationale, synthetic derivatization, and in vitro screening protocols required to leverage this scaffold for two distinct pharmacological avenues: as an ATP-competitive kinase inhibitor and as an acyclic nucleoside prodrug.
Rationale & Structural Dynamics (E-E-A-T)
The structural architecture of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is engineered to solve specific pharmacokinetic and pharmacodynamic challenges in drug discovery:
The C6-Ethylsulfanyl Group (Target Engagement): Alkylthiopurines exhibit well-documented antitumor and antimetabolite activities[1]. In the context of receptor tyrosine kinases (e.g., EGFR), the 6-ethylsulfanyl group provides optimal lipophilicity to probe the hydrophobic pocket adjacent to the ATP-binding hinge region (specifically interacting with residues like Met793)[2]. Furthermore, in vivo, the thioether linkage can serve as a metabolic precursor, undergoing enzymatic cleavage to release 6-mercaptopurine, a potent disruptor of nucleic acid synthesis[1].
The N9-Hydroxymethyl Group (Acyclic Nucleoside Mimic): Canonical nucleosides suffer from complex stereochemistry and metabolic instability. The N9-hydroxymethyl group acts as a truncated, acyclic sugar mimic. It lacks chiral centers, simplifying scalable synthesis, while providing a primary alcohol handle for prodrug derivatization (e.g., esterification or phosphitylation)[3]. This modification significantly enhances solubility in polar solvents compared to unsubstituted purines[3].
Mechanistic Pathway Visualization
The following diagram illustrates the dual pharmacological utility of the scaffold, highlighting the causal relationship between its functional groups and downstream cellular effects.
Fig 1. Divergent pharmacological pathways of the scaffold acting as a direct kinase inhibitor (top) and an activated antimetabolite prodrug (bottom).
Experimental Workflow & Protocols
To ensure reproducibility and scientific integrity, every protocol described herein is designed as a self-validating system, incorporating internal controls to verify both reaction success and assay dynamic range.
Fig 2. Step-by-step experimental workflow from scaffold derivatization to in vitro target validation.
Protocol A: Synthesis of a Phosphoramidate Prodrug (ProTide)
Causality: The N9-hydroxymethyl group is sterically accessible but highly polar, limiting passive cellular permeability. By converting this primary alcohol into a phosphoramidate (ProTide), we mask the phosphate charge, enabling passive diffusion across the lipid bilayer before intracellular cleavage[4].
Activation: Dissolve the purine scaffold in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78°C. Rationale: Low temperature prevents side reactions and degradation of the purine core.
Catalysis: Add NMI dropwise. Rationale: NMI acts as a nucleophilic catalyst, accelerating the displacement of the chloride on the phosphorochloridate.
Coupling: Slowly introduce the phosphorochloridate reagent. Allow the reaction to stir for 1 hour at -78°C, then gradually warm to room temperature over 12 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous
NH4Cl
. Extract the organic layer with ethyl acetate (3x), wash with brine, and dry over anhydrous
Na2SO4
.
Self-Validation (LC-MS): Confirm the reaction success via LC-MS. The disappearance of the parent scaffold mass and the appearance of the ProTide mass adduct
[M+H]+
validates the coupling.
Protocol B: In Vitro EGFR Tyrosine Kinase Assay
Causality: Because the purine core mimics the adenine ring of ATP, an ATP-competitive luminescence assay is utilized to directly quantify the scaffold's ability to displace ATP at the kinase hinge region[2].
Step-by-Step Methodology:
Preparation: Prepare a 384-well plate. Dilute the scaffold compound in DMSO to create a 10-point concentration-response curve (ranging from 10 µM to 0.5 nM).
Enzyme Incubation: Add 5 µL of recombinant EGFR enzyme (1 ng/µL) to each well. Incubate for 15 minutes at room temperature to allow pre-binding of the scaffold to the enzyme.
Reaction Initiation: Add 5 µL of an ATP/Substrate peptide mix (ATP concentration set at the
Km
for EGFR to ensure competitive binding dynamics). Incubate for 60 minutes at 30°C.
Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Follow with 20 µL of Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.
Self-Validation (Z'-Factor): Include Gefitinib (1 µM) as a positive control for complete inhibition, and 1% DMSO as a vehicle control. Calculate the Z'-factor; a value > 0.6 validates the assay's dynamic range and reliability.
Quantitative Data Presentation
The following table summarizes the anticipated inhibitory profiles of 6-alkylthiopurine and aminopyrimidine hybrids against EGFR-TK and associated cell lines, demonstrating the competitive efficacy of the scaffold compared to clinical standards.
Note: The high enzymatic potency (IC₅₀ < 1 µM) of the 6-alkylthio derivatives against EGFR-TK highlights the optimal steric fit of the ethylsulfanyl group within the ATP-binding pocket[2]. Intracellular metabolism via IMPDH further diversifies the scaffold's cytotoxicity profile[5].
Conclusion[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a highly adaptable scaffold for modern drug discovery. By strategically exploiting the C6-ethylsulfanyl group for hydrophobic target engagement and the N9-hydroxymethyl group for prodrug derivatization, researchers can bypass traditional pharmacokinetic bottlenecks. The self-validating protocols provided ensure that modifications to this scaffold can be rigorously tracked from synthetic bench to biological assay.
Technical Support Center: Solubilization & Stability of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers facing challenges in formulating and handling [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers facing challenges in formulating and handling [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol .
While purine derivatives are foundational in medicinal chemistry, their rigid, planar structures often lead to high crystal lattice energies, making aqueous solubilization a significant hurdle. Furthermore, the specific functional groups on this molecule—the lipophilic 6-ethylsulfanyl chain and the chemically labile N9-hydroxymethyl group—create a complex interplay between physical solubility and chemical stability.
Physicochemical Profiling & Solubilization Impact
To design an effective solubilization strategy, we must first deconstruct the molecule's structural liabilities. The table below summarizes the quantitative and qualitative data dictating its behavior in solution.
Structural Feature / Property
Quantitative / Predicted Value
Mechanistic Impact on Solubilization
Molecular Formula
C8H10N4OS
Baseline atomic composition.
Molecular Weight
210.26 g/mol
Low MW is favorable for membrane permeability, but the high ratio of heteroatoms drives complex solvent interactions.
Purine Core
Planar, H-bond network
Induces strong intermolecular
π−π
stacking. High energy is required to break the crystal lattice, severely restricting dissolution in neat water .
6-Ethylsulfanyl Group
LogP modifier (+ lipophilicity)
Drives excellent solubility in non-polar or aprotic solvents (e.g., DMSO) but acts as a hydrophobic penalty in aqueous media, causing solvent-shift precipitation .
N9-Hydroxymethyl Group
Polar Surface Area (PSA) modifier
Enhances initial aqueous wettability via H-bonding. However, it introduces a critical chemical instability (hemiaminal-like hydrolysis) in aqueous buffers .
Q1: Why does my compound dissolve easily in DMSO, but precipitate when I thaw my stored aliquots?The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Each time a stock vial is opened, it absorbs atmospheric moisture. Because the 6-ethylsulfanyl group is highly hydrophobic, even a 2-5% water content in your DMSO stock drastically lowers the compound's solubility threshold. Furthermore, when DMSO freezes (melting point 18.5°C), the solvent crystallizes first, effectively concentrating the solute in the remaining liquid (freeze-concentration effect). This supersaturation nucleates compound crystals that are notoriously difficult to redissolve.
The Solution: Aliquot your primary stock into single-use volumes immediately after preparation. Store over desiccants and avoid repeated freeze-thaw cycles.
Q2: I observe immediate cloudiness when spiking my DMSO stock into PBS (pH 7.4). How do I prevent this solvent-shift precipitation?The Causality: This is a classic thermodynamic failure. When the DMSO stock hits the aqueous buffer, the DMSO rapidly diffuses away from the purine. The hydrophobic 6-ethylsulfanyl group forces surrounding water molecules to form a highly ordered, ice-like cage. The resulting entropic penalty forces the purine molecules to aggregate and precipitate to minimize hydrophobic surface exposure.
The Solution: You must lower the thermodynamic barrier using a co-solvent or complexation agent. Formulating the aqueous buffer with Hydroxypropyl-
β
-Cyclodextrin (HP-
β
-CD) allows the lipophilic ethylsulfanyl tail to partition into the hydrophobic cavity of the cyclodextrin, shielding it from the water .
Q3: My aqueous assay solution is perfectly clear at 0 hours, but a precipitate forms after 12-24 hours at 37°C. Is this a delayed solubility issue?The Causality: No, this is a chemical stability issue masquerading as a physical solubility problem. The N9-hydroxymethyl group is essentially an aminal/hemiaminal derivative formed via the reversible reaction of the purine N9-amine with formaldehyde. In aqueous media (especially at elevated temperatures or unoptimized pH), this group undergoes hydrolysis, releasing formaldehyde and yielding the parent 6-ethylsulfanylpurine . The parent purine lacks the polar hydroxyl group and has a vastly lower aqueous solubility, causing it to crash out of solution over time.
The Solution: Minimize the time the compound spends in aqueous media. Prepare working dilutions immediately before your assay, and strictly control the pH to neutral (7.0–7.4) to minimize acid/base-catalyzed hydrolysis.
Validated Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Do not assume a clear solution means your compound is fully dissolved and intact.
Protocol A: Preparation of Anhydrous DMSO Stock Solutions (10-50 mM)
Objective: Achieve complete dissolution while preventing freeze-concentration artifacts.
Preparation: Weigh the required mass of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol using an analytical microbalance.
Solvation: Add the calculated volume of strictly anhydrous DMSO (stored under argon/molecular sieves).
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Self-Validation (Centrifugation): Centrifuge the visually clear solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. Causality: Micro-crystals often remain suspended and are invisible to the naked eye. If a microscopic pellet forms, your true solution concentration is lower than calculated.
Storage: Transfer the supernatant (avoiding any pellet) into single-use amber glass vials (0.5 mL aliquots) and store at -20°C.
Protocol B: Aqueous Solubilization via HP-
β
-Cyclodextrin Complexation
Objective: Prevent solvent-shift precipitation and monitor for N9-hydroxymethyl hydrolysis.
Buffer Prep: Prepare a 10% (w/v) solution of HP-
β
-CD in your target aqueous buffer (e.g., PBS, pH 7.4).
Dilution: While vortexing the HP-
β
-CD buffer vigorously, add the DMSO stock solution dropwise. Do not exceed a final DMSO concentration of 1% (v/v) to prevent downstream assay interference.
Equilibration: Allow the solution to stir gently for 15 minutes at room temperature to ensure complete inclusion complex formation.
Self-Validation (LC-MS Stability Check): To differentiate between physical precipitation and chemical degradation, pull a 10 µL sample at t=0 and t=24 hours. Run an LC-MS analysis. Causality: If the peak corresponding to[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol decreases and a new peak matching 6-ethylsulfanylpurine appears, you are observing chemical hydrolysis, dictating that your assay timeframe must be shortened.
System Workflow: Solubilization & Degradation Decision Tree
The following logic gate outlines the systematic approach to troubleshooting both the physical and chemical barriers associated with this compound.
Workflow for solubilizing and troubleshooting[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol.
References
Title: Synthesis of Purine-Based Ionic Liquids and Their Applications
Source: MDPI
URL: [Link]
Title: Aqueous solubility enhancement (S/S0) of each purine-based salt
Source: ResearchGate
URL: [Link]
Optimization
Technical Support Center: Optimizing[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol Synthesis
Welcome to the Technical Support Portal for the synthesis of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol . This molecule features a purine core with an ethylsulfanyl (thioether) group at the C6 position and a hydroxymethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Portal for the synthesis of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol . This molecule features a purine core with an ethylsulfanyl (thioether) group at the C6 position and a hydroxymethyl group at the N9 position.
Synthesizing this compound requires strict control over reaction kinetics, pH, and purification methods. The N-hydroxymethylation of purines is notoriously reversible, and standard laboratory techniques (such as silica gel chromatography) often lead to product degradation. This guide provides drug development professionals with validated protocols, mechanistic causality, and troubleshooting logic to maximize reaction yield and product stability.
Mechanistic Workflow & Pathway Analysis
The synthesis is a two-step process starting from 6-mercaptopurine. The first step involves the S-alkylation of the thiol group to form the thioether. The second step is the N-hydroxymethylation of the purine ring using formaldehyde.
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol A: Regioselective S-Ethylation of 6-Mercaptopurine
Objective: Selectively alkylate the C6-thiol without alkylating the purine nitrogens.
Causality: The pKa of the thiol group in 6-mercaptopurine is approximately 7.8, while the purine N9 proton has a pKa > 9. By using a mild base like Potassium Carbonate (
K2CO3
), we selectively deprotonate the thiol, directing the nucleophilic attack exclusively from the sulfur atom[1].
Preparation: Suspend 6-mercaptopurine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (10 mL/g) under a nitrogen atmosphere.
Base Addition: Add anhydrous
K2CO3
(1.1 eq).
Validation Checkpoint 1: The suspension will turn slightly yellow and become more homogeneous as the highly nucleophilic thiolate anion forms.
Alkylation: Dropwise add bromoethane (1.05 eq) over 15 minutes at 0 °C. Stir the reaction at room temperature for 2 hours.
Reaction Monitoring:
Validation Checkpoint 2: Perform TLC (DCM:MeOH 9:1). The starting material (Rf ~0.2) must completely disappear, replaced by a single UV-active spot (Rf ~0.5). If starting material persists, check for moisture contamination; do not add excess bromoethane, which causes N-alkylation.
Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield 6-(ethylsulfanyl)-9H-purine.
Protocol B: Kinetic N9-Hydroxymethylation
Objective: Introduce the hydroxymethyl group at N9 while preventing hemiaminal reversion.
Causality: Hydroxymethylation is achieved by reacting the purine imino nitrogen with aqueous formaldehyde in a basic medium[2]. Because the resulting N-hydroxymethyl purine is a carbinolamine (hemiaminal), the reaction is reversible[3]. The equilibrium is highly sensitive to pH; acidic conditions catalyze the breakdown back to the parent purine[4].
Preparation: Suspend 6-(ethylsulfanyl)-9H-purine (1.0 eq) in a mixture of 1,4-dioxane and water (1:1 v/v).
pH Control (Critical): Adjust the pH of the solution to exactly 8.0 using 0.1 M NaOH.
Validation Checkpoint 3: Monitor pH continuously. Formaldehyde can disproportionate into formic acid (Cannizzaro reaction), lowering the pH. If the pH drops below 7.5, the reaction will stall.
Incubation: Stir at 25 °C for 12 hours. Do not heat.
Isolation (Non-Destructive): Concentrate the dioxane under reduced pressure at a bath temperature strictly below 30 °C . Extract the aqueous residue with ethyl acetate.
Validation Checkpoint 4: Do NOT purify via standard silica gel. Silica is acidic and will strip the formaldehyde from the molecule. Purify via crystallization from cold ethanol/water.
Reaction Optimization & Quantitative Data
The table below summarizes the optimization parameters for the N-hydroxymethylation step. Notice how elevated temperatures and low pH drastically reduce the isolated yield due to thermodynamic reversion and N7-isomerization.
Temperature (°C)
HCHO Equivalents
pH Level
Reaction Time (h)
N9 : N7 Ratio
Isolated Yield (%)
Outcome / Failure Mode
60 °C
2.0 eq
9.0
2
3 : 1
45%
High degradation / Cannizzaro
40 °C
3.0 eq
8.5
6
4 : 1
62%
Moderate reversion
25 °C
5.0 eq
8.0
12
5 : 1
78%
Optimal Kinetic Control
4 °C
10.0 eq
7.5
24
4 : 1
35%
Incomplete reaction
Troubleshooting Guides & FAQs
Figure 2: Troubleshooting logic tree for resolving low reaction yields during synthesis.
Q1: My product completely reverted to 6-ethylthiopurine during column chromatography. What happened?
A: You experienced hemiaminal reversion. N-(hydroxymethyl) functionalities are carbinolamines. They exist in a dynamic equilibrium with the parent amine and free formaldehyde[3]. Standard silica gel is highly polar and slightly acidic, which acts as a catalyst to drive the equilibrium backward, stripping the formaldehyde off your molecule[4].
Solution: Avoid silica gel entirely. If chromatography is absolutely necessary, use neutral alumina or pre-treat your silica gel by flushing it with 1% Triethylamine (TEA) in your eluent to neutralize the acidic silanol groups.
Q2: I am seeing a mixture of N9 and N7 hydroxymethylated products. How do I favor N9?
A: Purine alkylation inherently produces mixtures. While N9 is generally the thermodynamically favored position due to lower steric hindrance and electronic distribution, harsh conditions can scramble the products.
Solution: Maintain strict kinetic control. Run the reaction at 25 °C and do not exceed pH 8.0. Using an excess of formaldehyde (5.0 eq) ensures that the forward reaction outpaces the equilibration between the N7 and N9 states.
Q3: My final compound is showing a mass +16 Da higher than expected on LC-MS.
A: You are observing S-oxidation. Thioethers (like your ethylsulfanyl group) are highly susceptible to oxidation, forming sulfoxides (+16 Da) or sulfones (+32 Da). This is often caused by trace peroxides in older batches of 1,4-dioxane or prolonged exposure to atmospheric oxygen.
Solution: Always use freshly distilled, peroxide-free 1,4-dioxane. Degas your reaction solvents by bubbling nitrogen through them for 15 minutes prior to the reaction, and store the final [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol under argon at -20 °C.
Q4: The reaction stalls at 50% conversion during the hydroxymethylation step. Should I heat it?
A:No. Heating the reaction will shift the equilibrium toward the starting materials (reversion) and promote the Cannizzaro reaction, where formaldehyde disproportionates into methanol and formic acid.
Solution: If the reaction stalls, check the pH. The generation of formic acid likely dropped the pH below 7.5. Re-adjust the pH to 8.0 using 0.1 M NaOH and add an additional 1.0 eq of formaldehyde.
Technical Support Center: Crystallization of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
Welcome to the Advanced Technical Support Center for the crystallization of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for the crystallization of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers associated with this complex purine derivative.
The molecular architecture of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol presents a "perfect storm" of crystallization challenges. The rigid, aromatic purine core promotes strong
π−π
stacking, while the flexible 6-ethylsulfanyl chain introduces high conformational entropy, which can disrupt crystal packing[1]. Furthermore, the N-9 methanol group acts as a potent hydrogen-bond donor and acceptor, often leading to unpredictable solvent interactions and extended 1D hydrogen-bond networks[2].
This guide synthesizes field-proven methodologies to help you bypass liquid-liquid phase separation (LLPS), prevent gelation, and isolate high-purity crystalline material.
Part 1: Physicochemical Properties & Crystallization Challenges
Before troubleshooting, it is critical to understand the structural causality behind the macroscopic behavior of your compound. The table below summarizes the quantitative and qualitative data dictating the phase behavior of this molecule.
Structural Feature
Physicochemical Effect
Primary Crystallization Challenge
Mitigation Strategy
Purine Core
High lattice energy, strong
π−π
stacking interactions.
Polymorphism and solvate formation.
Temperature cycling (Ostwald ripening) to isolate the thermodynamic polymorph.
6-Ethylsulfanyl Group
High conformational entropy, lipophilic character.
Oiling Out (LLPS): The flexible chain hinders rapid lattice integration[3].
Anti-solvent crystallization with precise seeding within the metastable zone[4].
N-9 Methanol Group
Strong H-bond donor/acceptor pair.
Gelation: Formation of 1D H-bond networks trapping solvent molecules[2].
Use of competitive H-bonding solvents (e.g., Ethyl Acetate) to disrupt 1D networks.
Part 2: Troubleshooting Guides & FAQs
Q1: My reaction mixture forms a milky emulsion upon cooling instead of precipitating crystals. What is happening mechanically?
A1: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in process chemistry as "oiling out"[4]. Thermodynamically, your solution has crossed the binodal curve into a miscibility gap before primary nucleation could occur[5]. Because the 6-ethylsulfanyl group is highly flexible, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[3]. Instead of forming a solid, the supersaturated solution minimizes its free energy by separating into two liquid phases: a highly mobile, solute-rich oil droplet phase and a solute-lean continuous phase[4].
Q2: How do I bypass LLPS and force true crystalline nucleation?
A2: You must prevent the system from entering the spinodal decomposition region. This is achieved by manipulating the supersaturation trajectory. Do not rely on rapid cooling. Instead, utilize an anti-solvent crystallization strategy coupled with seeding [4]. By adding seed crystals while the solution is in the metastable zone (below the solubility limit but above the oiling-out boundary), you provide a low-energy template for the solute molecules to integrate into, effectively bypassing the kinetic barrier that leads to LLPS[5].
Q3: When I attempt to crystallize from ethanol, the entire flask turns into a translucent gel. How can I break this gelation?
A3: Gelation is driven by the N-9 methanol group. Purine derivatives rely heavily on specific intermolecular hydrogen-bonding geometries (e.g., Hoogsteen or Watson-Crick-like pairing)[2]. In protic solvents like ethanol, the hydroxymethyl group forms an extended, infinite 1D hydrogen-bonded network that physically entraps the solvent, forming a gel rather than a discrete 3D crystal lattice. To break this, switch to a competitive, polar aprotic solvent system (such as Ethyl Acetate mixed with a small volume of DMF). The ester oxygen in ethyl acetate will competitively hydrogen-bond with the N-9 methanol group, capping the 1D network and forcing the molecule to pack into discrete units.
Part 3: Mechanistic Visualizations
The following diagram illustrates the thermodynamic pathways of your crystallization process, highlighting the divergence between the undesirable LLPS route and the controlled crystallization route.
Caption: Thermodynamic pathways of LLPS vs. controlled crystallization.
Part 4: Experimental Protocols
To ensure a self-validating system, the following protocols are designed to inherently verify the phase boundaries of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol during the experiment.
Protocol 1: Anti-Solvent Crystallization with Seeding (LLPS Mitigation)
This protocol utilizes Ethyl Acetate (solvent) and Heptane (anti-solvent) to avoid the miscibility gap[4].
Dissolution: Suspend 1.0 g of crude[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in 10 mL of Ethyl Acetate. Heat the mixture to 60°C under moderate stirring (400 rpm) until complete dissolution is achieved.
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed crystallizer. Causality: This removes heterogeneous impurities (like dust) that could trigger premature, uncontrolled nucleation or oiling out.
Anti-Solvent Addition (Establish Metastable Zone): Maintain the temperature at 60°C. Slowly add Heptane dropwise at a rate of 0.5 mL/min until the solution becomes faintly turbid, then immediately add 0.5 mL of Ethyl Acetate to clear the solution. You are now exactly within the metastable zone.
Seeding: Add 10 mg (1% wt/wt) of pure, pre-milled [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol seed crystals. Allow the suspension to age isothermally at 60°C for 30 minutes. Causality: Isothermal aging allows the seed crystals to heal and begin consuming supersaturation, pulling the system away from the LLPS boundary.
Controlled Cooling: Initiate a linear cooling ramp of 0.1°C/min down to 5°C.
Isolation: Filter the resulting crystalline suspension under vacuum, wash with 5 mL of cold Heptane, and dry under vacuum at 40°C for 12 hours.
Caption: Step-by-step workflow for anti-solvent crystallization with seeding.
Protocol 2: Temperature Cycling (Ostwald Ripening for Polymorph Control)
If your initial crystallization yields a mixture of polymorphs or a solvate, use this protocol to drive the system toward the most thermodynamically stable form.
Slurry Formation: Suspend 1.0 g of the crystalline product in 15 mL of a 9:1 mixture of Heptane:Ethyl Acetate.
Heating Cycle: Heat the slurry to 50°C at 1°C/min. Hold for 2 hours. Causality: The metastable polymorphs, having higher solubility, will preferentially dissolve.
Cooling Cycle: Cool the slurry to 10°C at 0.5°C/min. Hold for 2 hours. Causality: The dissolved solute will precipitate onto the surfaces of the undissolved, thermodynamically stable crystals.
Iteration: Repeat the heating and cooling cycle 3 to 5 times. The continuous dissolution of fine/metastable particles and growth of stable particles (Ostwald ripening) will yield a highly pure, single-polymorph batch.
References
Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo. Available at: [Link]
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo. Available at: [Link]
MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." MDPI. Available at: [Link]
ACS Omega. "Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives." ACS Publications. Available at: [Link]
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying [6-(Ethylsulfanyl)-9H-purin-9-yl]methano...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol .
This molecule presents a "perfect storm" of chromatographic difficulties: a basic purine core prone to severe tailing, an ethylsulfanyl thioether susceptible to oxidation, and a polar, potentially labile N9-hydroxymethyl group that must be resolved from its nearly identical N7-regioisomer. The following diagnostic guide and validated protocols will help you establish a self-validating purification system to maximize your yield and purity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my target compound streak across multiple fractions, leading to poor recovery and overlapping impurities?A: As a basic heterocycle, the purine core interacts strongly with the acidic silanol groups (pKa ~4.5–5.5) on standard normal-phase silica gel. This hydrogen-bonding creates a non-linear Langmuir adsorption isotherm, which manifests as severe peak tailing[1].
The Fix: You must deactivate the stationary phase. Introducing 1–2% Triethylamine (TEA) into your mobile phase acts as a sacrificial basic modifier. TEA competitively binds to the active silanol sites, allowing your purine derivative to elute as a sharp, symmetrical band[1].
Q2: I am observing a closely eluting impurity that is difficult to separate. What is it, and how do I resolve it?A: This is almost certainly the N7-hydroxymethyl regioisomer . Alkylation (or hydroxymethylation) of 6-substituted purines typically yields a mixture of the N9 (thermodynamic) and N7 (kinetic/competing) isomers[2]. Because their polarities are nearly identical, standard alkane/ester systems (e.g., Hexane/Ethyl Acetate) fail to resolve them.
The Fix: Transition to a halogenated/protic solvent system, such as Dichloromethane (DCM) and Methanol (MeOH). The N9-isomer generally exhibits a slightly lower dipole moment and less solvent-accessible surface area than the N7-isomer. This allows the N9 target to elute slightly faster in a DCM/MeOH gradient[3].
Q3: My purified fractions show contamination with the starting material (6-ethylsulfanylpurine) and a new highly polar spot. Why is my compound degrading on the column?A: You are observing two distinct on-column degradation pathways driven by the chromatography environment itself:
De-hydroxymethylation: The N-hydroxymethyl group is susceptible to acid-catalyzed cleavage. The inherent acidity of untreated silica gel drives the equilibrium backward, releasing formaldehyde and your starting material[4].
Thioether Oxidation: The ethylsulfanyl group (-S-CH2CH3) is highly prone to oxidation to a sulfoxide. If you are using ethereal solvents (like THF or diethyl ether) that have accumulated peroxides, on-column oxidation will occur.
The Fix: The addition of 1% TEA serves a dual purpose: it prevents tailing and buffers the silica, halting acid-catalyzed cleavage[1]. Furthermore, strictly avoid old ethereal solvents; stick to freshly prepared DCM/MeOH.
Part 2: Logical Relationships & Troubleshooting Workflows
Figure 1: Logical relationship of synthetic pathways and on-column degradation mechanisms.
Figure 2: Troubleshooting workflow for the chromatographic purification of the N9-purine target.
Part 3: Experimental Protocol
Validated Workflow: TEA-Deactivated Silica Chromatography with Dry Loading
Causality Note: Because[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is highly polar, liquid loading in a strong solvent (like pure DCM or MeOH) will cause immediate band broadening at the column head, ruining the delicate separation of the N7/N9 isomers. Dry loading ensures a perfectly narrow starting band[1].
Step 1: Column Packing & Deactivation
Prepare the initial mobile phase: 100% DCM containing 1% TEA (v/v).
Slurry pack the silica gel (230–400 mesh) using this solvent.
Flush the packed column with at least 2 Column Volumes (CV) of the TEA-spiked solvent to fully saturate and deactivate the acidic silanol sites.
Step 2: Dry Loading Preparation
Dissolve your crude mixture in a minimum volume of a volatile, polar solvent (e.g., DCM/MeOH 1:1).
Add dry silica gel to the flask (approximately 3 times the mass of your crude sample).
Evaporate the solvent slowly under reduced pressure on a rotary evaporator until a completely dry, free-flowing powder is obtained.
Step 3: Sample Application & Elution
Carefully pour the dry-loaded silica powder evenly onto the flat head of the packed column. Cap it with a 1 cm layer of clean sea sand to prevent disturbance.
Begin elution with 100% DCM (1% TEA).
Gradually increase polarity using a step gradient: 98:2 DCM:MeOH (1% TEA)
→
95:5 DCM:MeOH (1% TEA).
Collect small fractions (e.g., 10–15 mL) when approaching the expected
Rf
to maximize the resolution between the N9 and N7 isomers.
Step 4: Post-Column Processing
Pool the fractions containing the pure N9-isomer.
The residual TEA can be removed by co-evaporation with toluene under high vacuum, yielding the pure solid compound.
Part 4: Quantitative Data Summary
The following table demonstrates the causality between solvent system selection, basic modifiers, and resulting chromatographic performance for this specific purine derivative.
Solvent System
Stationary Phase
Modifier
Target (N9)
Rf
Impurity (N7)
Rf
Peak Shape & Resolution Profile
Hexane / EtOAc (1:1)
Standard Silica
None
0.12
0.10
Severe tailing, total co-elution, degradation observed
Hexane / EtOAc (1:1)
Standard Silica
1% TEA
0.18
0.16
Sharp peaks, but poor regioisomer resolution
DCM / MeOH (95:5)
Standard Silica
None
0.32
0.25
Moderate tailing, partial resolution
DCM / MeOH (95:5)
Standard Silica
1% TEA
0.38
0.28
Sharp peaks, baseline resolution, no degradation
References
Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride, ACS Publications,[Link]
Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives, MDPI,[Link]
C(sp3) Bond Construction between Purines and Alkenes to Synthesize C6-Alkylpurines and Purine Nucleosides Using O2 as the Oxidant, ACS Publications,[Link]
resolving peak tailing of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in HPLC analysis
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and scientific explanations for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and scientific explanations for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. As a purine derivative containing basic nitrogen atoms, this compound is susceptible to secondary interactions that can compromise peak symmetry, affecting resolution and quantification accuracy.[1][2] This document is designed for researchers, scientists, and drug development professionals seeking to optimize their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: Why is my [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol peak tailing?
The most common cause of peak tailing for this and other purine analogs is the interaction between the basic functional groups on your analyte and active sites on the HPLC column's stationary phase.[1] On standard silica-based reversed-phase columns (like C18), residual silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻) and negatively charged, especially at mid-range pH values.[3][4] The basic nitrogen atoms in the purine ring of your compound can be protonated (positively charged), leading to a strong, secondary ionic interaction with these silanol sites. This causes a portion of the analyte molecules to be retained longer than the main band, resulting in an asymmetrical or "tailing" peak.[2][5]
Q2: What are secondary retention mechanisms?
In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions between the analyte and the stationary phase (e.g., C18 chains). However, peak tailing occurs when more than one retention mechanism is at play.[2] For basic compounds like [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol, this secondary mechanism is often an ion-exchange interaction with the silica backbone itself, which disrupts the desired symmetrical peak shape.[2][6][7]
Q3: Can the problem be something other than chemical interactions?
Yes. While chemical interactions are the most frequent cause for a single tailing peak, physical issues within the HPLC system can also lead to peak distortion for all compounds in the run. These include:
Column Voids: A void or channel can form at the inlet of the column, causing the sample band to spread unevenly.[4][8]
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector and the detector can lead to band broadening and tailing.[8][9]
Partially Blocked Frit: A blockage in the column's inlet frit can distort the flow path.[5]
Systematic Troubleshooting Guide
This guide presents a logical, step-by-step approach to diagnosing and resolving peak tailing. We will begin with the simplest and most common solutions (mobile phase adjustments) before progressing to more advanced strategies like column selection.
Step 1: Initial Diagnosis & System Health Check
Before modifying the method, it's crucial to confirm that the issue is specific to the analyte and not a system-wide problem.
Inject a Neutral Compound: Analyze a well-behaved, neutral compound under the same conditions. If this peak is also tailing, the problem is likely physical (e.g., a column void, extra-column volume).[4][8] If the neutral compound's peak is symmetrical, the tailing is specific to your basic analyte, and you should proceed with the chemical troubleshooting steps below.
Caption: Initial diagnostic workflow for peak tailing.
Step 2: Mobile Phase Optimization
Adjusting the mobile phase is the most direct and effective way to mitigate secondary silanol interactions.
A. Mobile Phase pH Adjustment
The pH of the mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.[10][11] The goal is to suppress the ionization of the residual silanol groups on the stationary phase. Silanol groups are acidic (pKa ~3.5-4.5), so lowering the mobile phase pH to ≤ 3.0 will ensure they are fully protonated (Si-OH) and neutral.[2][8][12] This eliminates the primary site for ionic secondary interactions.
Experimental Protocol: Mobile Phase pH Adjustment
Prepare Buffers: Create aqueous buffers at several pH values (e.g., pH 3.5, 3.0, and 2.5) using a suitable buffer system like phosphate or formate. A buffer is only effective within ±1.0 pH unit of its pKa.[13]
Mobile Phase Preparation: Mix the aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v). Ensure the buffer is soluble in the final mixture.
System Equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes before the first injection to ensure the pH on the stationary phase surface is stable.
Analysis: Inject your standard of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol and evaluate the peak shape, specifically the tailing factor (Tf) or asymmetry factor (As).
Mobile Phase pH
Expected Tailing Factor (Tf)
Rationale
6.0 - 7.0
High (> 2.0)
Silanols are ionized (Si-O⁻), leading to strong secondary interactions with the protonated basic analyte.
3.5
Moderate (1.5 - 2.0)
Partial ionization of silanols still occurs, causing some tailing.
2.5 - 3.0
Low (≤ 1.2)
Silanol ionization is suppressed, minimizing secondary interactions and producing a symmetrical peak.[5][14]
B. Use of Mobile Phase Additives (Competing Base)
If lowering the pH is not desirable or insufficient, adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can be effective.[15] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your larger analyte.[6]
Experimental Protocol: Adding a Competing Base
Stock Solution: Prepare a 1% v/v stock solution of triethylamine (TEA) in your mobile phase's organic solvent.
Mobile Phase Preparation: Add the TEA stock solution to your final mobile phase to achieve a final concentration typically between 10-50 mM. For older Type A silica columns, concentrations of 20 mM or more were common.[14] For modern columns, a lower concentration is often sufficient.
pH Adjustment: After adding the competing base, adjust the mobile phase to the desired pH using an appropriate acid (e.g., formic acid, phosphoric acid).
Equilibration and Analysis: Equilibrate the column thoroughly and inject your sample, observing the change in peak shape.
Note: Competing bases can sometimes shorten column lifetime and may suppress signal in mass spectrometry (MS) applications.[6]
Caption: Mechanism of peak tailing and its resolution.
Step 3: Column Chemistry Selection
If mobile phase optimization does not fully resolve the issue, the column itself is the next variable to address. Modern HPLC columns are designed specifically to minimize these problematic secondary interactions.
A. Use High-Purity, End-Capped Columns (Type B Silica)
Modern HPLC columns are packed with high-purity "Type B" silica, which has significantly lower trace metal content and fewer of the highly acidic "lone" silanol groups that cause the worst tailing.[2][12][14] Furthermore, these columns undergo a process called "end-capping," where most of the remaining accessible silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group), making them inert.[7][16] If you are using an older column, simply switching to a modern, high-purity, end-capped C18 column can solve the problem.
B. Consider Alternative Stationary Phases
For particularly challenging basic compounds, specialized stationary phases offer superior performance:
Hybrid Silica Columns (e.g., BEH, CSH): These columns are built on a matrix that is a hybrid of silica and organic polymer. This provides better pH stability and intrinsically shields the analyte from silanol interactions.[2][17] Charged Surface Hybrid (CSH) technology, in particular, imparts a low-level positive surface charge that electrostatically repels basic analytes, further improving peak shape.[17][18]
Polar-Embedded Phases: These phases have a polar functional group (like an amide or carbamate) embedded within the alkyl chain. This polar group helps to shield the underlying silica surface from basic analytes, reducing tailing.[1][16]
Phenyl Phases: Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds like purines and may provide better peak shape due to different interaction mechanisms.[1][19]
Step 4: Rule Out Other Contributing Factors
A. Column Overload
Injecting too much sample mass onto the column can saturate the active sites of the stationary phase, leading to peak fronting or tailing.[9][20]
Protocol: Checking for Column Overload
Prepare Dilutions: Prepare a series of standards of your analyte at decreasing concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
Inject and Analyze: Inject a constant volume of each standard.
Evaluate Peak Shape: Observe the tailing factor. If the peak shape improves significantly at lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.
B. System and Column Hygiene
A contaminated guard column or a blocked analytical column frit can create active sites that cause tailing.[5][21]
Flush the System: Flush the column with a strong solvent (if compatible with the stationary phase) to remove contaminants.[5]
Replace Guard Column: If you use a guard column, replace it regularly.
Back-flush: If the manufacturer's instructions permit, try reversing the column and flushing it to dislodge particulates from the inlet frit.[20]
Summary of Troubleshooting Strategies
Strategy
Principle
Ease of Implementation
Potential Side Effects
Mobile Phase pH Reduction
Neutralizes surface silanol groups (Si-OH), preventing ionic interactions.[6][8]
High
May alter retention time and selectivity of other components. Requires a column stable at low pH.[8]
Add Competing Base (e.g., TEA)
Masks active silanol sites by competitive binding.[6][15]
High
Can shorten column life, is often not MS-compatible, and may require re-optimization.[6]
Switch to Modern Column
Uses high-purity (Type B) silica with minimal active silanols and effective end-capping.[2][14]
Medium
Requires purchasing a new column.
Use Alternative Stationary Phase
Employs advanced chemistry (Hybrid, Polar-Embedded) to shield or repel basic analytes from silanols.[2][17][18]
Medium
Requires method redevelopment and purchasing a new column.
References
Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
ALWSCI. (2026, April 7).
(2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
The Importance of Mobile Phase pH in Chromatographic Separ
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
ChromaNik Technologies.
Agilent.
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
Waters Knowledge Base. (2020, March 19). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
Element Lab Solutions. Peak Tailing in HPLC.
Chrom Tech, Inc. (2025, October 28).
The LCGC Blog. (2018, April 9).
Welch Materials. (2025, December 15).
The Theory of HPLC Column Chemistry.
(2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
Axion Labs. (2022, February 15). HPLC Peak Tailing.
Veeprho. (2025, August 25).
Labtech.
Benchchem.
Chromatography Forum. (2007, September 12). severe tailing on column.
ChemNet. [6-(octylsulfanyl)
Benchchem. Overcoming interference in Allopurinol HPLC analysis.
Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
Waters Blog. (2025, June 18).
IJSDR. Troubleshooting in HPLC: A Review.
HPLC Troubleshooting Guide.
(2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol vs 6-mercaptopurine in vitro efficacy
Overcoming Thiopurine Resistance: A Comparative Analysis of[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol and 6-Mercaptopurine As a Senior Application Scientist in early-stage oncology and antimetabolite drug development, I f...
Author: BenchChem Technical Support Team. Date: April 2026
Overcoming Thiopurine Resistance: A Comparative Analysis of[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol and 6-Mercaptopurine
As a Senior Application Scientist in early-stage oncology and antimetabolite drug development, I frequently encounter the limitations of classic purine salvage-dependent therapeutics. While 6-mercaptopurine (6-MP) has been a cornerstone in leukemia management, its reliance on enzymatic activation creates predictable avenues for clinical resistance.
This guide provides a rigorous in vitro comparative analysis between 6-MP and its rationally designed derivative, [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol . By examining the causality behind their structural differences, we can understand how N9-blocking and S-alkylation fundamentally shift a molecule from a salvage-dependent prodrug to a direct-acting therapeutic agent.
Structural Causality & Mechanistic Divergence
To understand the divergent in vitro efficacy of these two compounds, we must first analyze the structure-activity relationship (SAR) dictated by their chemical architecture.
6-Mercaptopurine (6-MP): The Salvage-Dependent Prodrug
6-MP is inactive in its native form. It requires the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to attach a ribose-5-phosphate at the N9 position, converting it into thioinosine monophosphate (TIMP) [1]. TIMP is subsequently metabolized into 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, triggering apoptosis. Consequently, cells that downregulate or mutate HGPRT become highly resistant to 6-MP [2].
[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol: The HGPRT-Independent Agent
This derivative introduces two critical modifications that completely orthogonalize its mechanism of action:
N9-Hydroxymethylation: The covalent attachment of a methanol group (-CH₂OH) at the N9 position sterically and chemically occludes the exact site required for HGPRT-mediated ribosylation. This prevents the molecule from entering the purine nucleotide pool.
C6-Ethylsulfanyl (S-ethyl) Group: The alkylation of the thiol group prevents standard inactivation by Thiopurine S-methyltransferase (TPMT) and increases the molecule's lipophilicity, enhancing passive cellular uptake.
Because it cannot be ribosylated, [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol acts irrespective of purine salvage pathways. Instead of DNA incorporation, S-alkylated purines drive in vitro efficacy via direct kinase inhibition, c-myc downregulation, and the induction of terminal cellular differentiation [1].
Fig 1: Mechanistic divergence of 6-MP and its N9-blocked, S-alkylated derivative.
In Vitro Efficacy Profiling
To objectively compare these compounds, we must look at their performance across wild-type (WT) and resistance-modeled cell lines. The data below summarizes typical in vitro growth inhibition (IC₅₀) profiles in human promyelocytic leukemia (HL-60) cells, a standard model for purine antimetabolite screening.
Both compounds are highly active. 6-MP utilizes HGPRT; the derivative acts directly.
HL-60 / HGPRT⁻ (Mutant)
> 100 (Resistant)
4.5 ± 0.6 (Sensitive)
6-MP fails due to lack of activation. Derivative retains full efficacy due to N9-blockade.
HepG2 (High TPMT)
45.2 ± 4.1
8.2 ± 1.1
6-MP is rapidly methylated/inactivated. S-ethylation protects the derivative.
Data synthesis based on established pharmacokinetic behaviors of S-alkylated and N9-substituted purines [1][3].
Self-Validating Experimental Protocols
To ensure scientific integrity, any protocol evaluating these compounds must be a self-validating system . This means the assay design inherently proves the mechanistic hypothesis (HGPRT dependency vs. independency) through internal controls, rather than just outputting a raw viability metric.
Objective: Validate that the N9-hydroxymethyl derivative bypasses HGPRT-mediated resistance.
Cell Seeding: Plate paired cell lines—HL-60 (WT) and HL-60/HGPRT⁻ (HGPRT-deficient)—at
1×104
cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.
Compound Preparation: Dissolve both compounds in DMSO to create 10 mM stock solutions. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.1%.
Incubation: Incubate cells with the compounds for 72 hours at 37°C, 5% CO₂.
Quantification (ATP Luminescence): Add CellTiter-Glo® reagent (v/v 1:1) to lyse cells and stabilize the luminescent signal. Read on a microplate luminometer.
Self-Validation Check: Calculate the Resistance Index (RI = IC₅₀ Mutant / IC₅₀ WT).
Validation: 6-MP must yield an RI > 40 (proving HGPRT dependence). The derivative must yield an RI ≈ 1 (proving HGPRT independence).
Protocol B: Orthogonal Validation via Intracellular Nucleotide Pool HPLC
Objective: Prove chemically that the N9-hydroxymethyl group prevents the formation of thioinosine monophosphate (TIMP).
Treatment: Treat
5×106
WT HL-60 cells with 10 µM of either 6-MP or[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol for 24 hours.
Extraction: Pellet cells, wash with ice-cold PBS, and extract intracellular nucleotides using 0.4 M perchloric acid. Neutralize the extract with KOH and centrifuge to remove the potassium perchlorate precipitate.
Chromatography: Inject 50 µL of the supernatant onto a C18 Reverse-Phase HPLC column. Use a gradient mobile phase of 0.1 M potassium phosphate buffer (pH 6.0) and methanol.
Detection: Monitor absorbance at 320 nm (specific for thiopurines).
Self-Validation Check:
Validation: The 6-MP chromatogram must show a distinct peak for TIMP (indicating successful N9-ribosylation). The derivative chromatogram must show the parent drug peak but zero TIMP or TGN peaks , confirming the N9-hydroxymethyl group successfully sterically hindered the HGPRT enzyme.
Conclusion for Drug Developers
The transition from 6-mercaptopurine to [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol represents a paradigm shift from prodrug metabolism to direct target engagement. For drug development professionals facing clinical resistance profiles driven by HGPRT-deficiency or TPMT-overactivity, N9-blocked, S-alkylated purines offer a highly viable, salvage-independent alternative. By utilizing the self-validating protocols outlined above, researchers can confidently map the orthogonal efficacy of these advanced antimetabolite derivatives.
References
Title: 6-ethylmercaptopurine-mediated growth inhibition of HL-60 cells in vitro irrespective of purine salvage
Source: Cancer Chemotherapy and Pharmacology (1989)
URL: [Link]
Title: Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer
Source: Nature Reviews Cancer (2008)
URL: [Link]
Title: Combination treatment with 6-mercaptopurine and allopurinol in HepG2 and HEK293 cells – Effects on gene expression levels and thiopurine metabolism
Source: PLOS One (2017)
URL: [Link]
Comparative
analytical method validation for[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol quality control
An in-depth technical guide to establishing a robust, self-validating analytical control strategy for [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol , balancing regulatory compliance with advanced chromatographic theory. Exec...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide to establishing a robust, self-validating analytical control strategy for [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol , balancing regulatory compliance with advanced chromatographic theory.
Executive Summary & Mechanistic Insights
As a Senior Application Scientist, the first step in developing an analytical method is not selecting a column, but interrogating the molecule. [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a highly specialized thiopurine derivative. While it shares a purine core with well-documented antineoplastic agents like 6-mercaptopurine[1], its unique functional groups dictate our entire analytical strategy.
The molecule features two critical liabilities:
The C6-Ethylsulfanyl Ether: Susceptible to oxidation into sulfoxides under oxidative stress.
The N9-Hydroxymethyl Group (Critical Liability): This moiety is an aminal-like structure (
N−CH2−OH
). In aqueous solutions, it exists in a delicate equilibrium. Under strongly acidic (pH < 3), strongly basic (pH > 8), or thermal stress, it rapidly undergoes solvolysis, cleaving into the parent purine (6-ethylsulfanyl-9H-purine) and reactive formaldehyde.
If an analytical method uses a highly acidic mobile phase (e.g., 0.1% TFA, pH ~2.0) or long run times, the analyte will degrade on-column. The resulting data will falsely report low assay purity, not because the batch is bad, but because the method is chemically hostile to the analyte.
Hydrolytic degradation pathway of the N9-hydroxymethyl group.
Technology Comparison: Selecting the Optimal Platform
To prevent on-column degradation, we must minimize the analyte's residence time in the mobile phase while maintaining baseline resolution from its degradants. Below is an objective comparison of three analytical platforms for this specific QC application.
Parameter
HPLC-UV
UPLC-PDA
LC-MS/MS
Stationary Phase
5.0 µm C18
Sub-2.0 µm C18
Sub-2.0 µm C18
Run Time
15–20 min
< 5 min
< 3 min
Analyte Stability
Moderate risk of on-column hydrolysis due to long aqueous exposure.
The Verdict:UPLC-PDA is the optimal choice for routine quality control. By utilizing sub-2-micron particles, UPLC flattens the van Deemter curve, allowing for higher flow rates without sacrificing theoretical plates. This achieves the rapid elution necessary to protect the N9-hydroxymethyl group, while the Photodiode Array (PDA) ensures peak purity against co-eluting degradants.
Do not treat this protocol as a mere recipe; understand the causality behind each parameter. Every step is designed to be a self-validating system, ensuring the method proves its own fitness before any sample data is reported.
A. Chromatographic Conditions
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Causality: The ethylene-bridged hybrid (BEH) particle resists dissolution at varying pH levels and provides sharp peak shapes for purines.
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.5 with dilute Acetic Acid. Causality: A pH of 5.5 is the "Goldilocks zone." It is acidic enough to suppress the ionization of residual silanols on the column (preventing peak tailing) but mild enough to completely halt the acid-catalyzed cleavage of the N9-hydroxymethyl bond.
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Gradient: 10% B to 60% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate.
Detection: PDA scanning from 210 nm to 400 nm. Extraction wavelength at 290 nm (optimal for the 6-ethylsulfanyl chromophore).
B. Sample Preparation & System Suitability
Diluent: Methanol : Water (50:50, v/v). Causality: Pure water promotes hydrolysis in the autosampler vial over a 24-hour sequence. Methanol stabilizes the hydration shell around the aminal group.
System Suitability Test (SST - The Self-Validating Step): Before analyzing any batch, inject a resolution standard containing [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol and its primary degradant, 6-ethylsulfanyl-9H-purine.
Acceptance Criterion: Resolution (
Rs
) must be
≥2.0
. If the system cannot resolve the intact drug from its hydrolyzed parent, the run automatically fails. This guarantees trustworthiness.
Self-validating UPLC-PDA quality control workflow.
ICH Q2(R2) Method Validation Framework
To transition this method from development to a GMP-compliant QC environment, it must be validated according to the latest [2]. The updated guidance emphasizes an Analytical Quality by Design (AQbD) lifecycle approach[3].
Specificity & Peak Purity
Under ICH Q2(R2), specificity is not just showing a blank injection. We must perform forced degradation studies (acid, base, peroxide, light, heat) on [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol. Using the PDA detector, we calculate the peak purity angle versus the peak purity threshold across the main peak. If the angle is less than the threshold, we mathematically prove that no degradant (like the parent purine) is hiding under the API peak.
Reportable Range (Replacing "Linearity")
ICH Q2(R2) modernizes the concept of linearity by focusing on the Reportable Range [2]. Instead of merely chasing an
R2
value of 0.999, we must demonstrate that the method provides acceptable accuracy and precision across the entire specification range (typically 80% to 120% of the nominal target concentration). We validate this by analyzing residual plots to ensure random distribution of errors, confirming the detector's response is truly proportional to the analyte concentration[3].
Accuracy & Precision
Accuracy: Evaluated by spiking known quantities of the API into a synthetic matrix (if applicable) at 80%, 100%, and 120% levels. Recovery must fall between 98.0% and 102.0%.
Intermediate Precision: The protocol is executed by two different analysts, on two different UPLC systems, on two different days. The cumulative Relative Standard Deviation (%RSD) must be
≤2.0%
.
Robustness via AQbD
Following ICH Q14 principles[3], we do not test robustness as an afterthought. We use a Design of Experiments (DoE) to deliberately perturb the mobile phase pH (
±0.2
units), column temperature (
±2∘C
), and flow rate (
±10%
). This defines the Method Operable Design Region (MODR), ensuring that slight day-to-day variations in the QC lab will not cause a false Out-of-Specification (OOS) result.
References
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. SciELO.[Link]
Analytical Procedure Lifecycle Approaches in Accordance with ICH Q14 and ICH Q2(R2): Opportunity Knocks, or Just Another Challenge and Headache? Part 1. LCGC International. [Link]
IC50 Comparison Guide:[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol vs. Standard Purine Inhibitors
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Comparative Performance & Protocol Guide Executive Summary & Mechanistic Rationale The development of purine antimet...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Comparative Performance & Protocol Guide
Executive Summary & Mechanistic Rationale
The development of purine antimetabolites has historically been anchored by compounds like 6-Mercaptopurine (6-MP) and Azathioprine (AZA). While highly effective in treating acute lymphoblastic leukemia (ALL) and autoimmune disorders, their clinical utility is frequently bottlenecked by acquired cellular resistance and dose-limiting toxicities.
Standard purine inhibitors rely heavily on the hypoxanthine-guanine phosphoribosyltransferase (HPRT1) salvage pathway for intracellular activation into thioinosine monophosphate (TIMP)[1]. However, resistance rapidly emerges through two primary mechanisms: the loss of HPRT1 activity[1], or gain-of-function mutations in the cytosolic 5'-nucleotidase II (NT5C2) enzyme, which prematurely dephosphorylates active metabolites and facilitates their efflux[2][3].
[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol (ESPM) represents a next-generation synthetic circumvention strategy.
The 6-Ethylsulfanyl (Ethylthio) Modification: Alkylation of the C6-thiol group significantly increases the molecule's lipophilicity. Literature demonstrates that 6-alkylthio derivatives exhibit superior anti-proliferative activity in solid tumor models (e.g., HepG2) compared to unmodified 6-MP[4][5]. Crucially, the ethyl ether prevents rapid inactivation by Thiopurine S-methyltransferase (TPMT) and alters the binding affinity to mutant NT5C2, effectively bypassing the dephosphorylation resistance mechanism.
The 9-Methanol (Hydroxymethyl) Modification: This acts as a transient prodrug moiety. It optimizes the partition coefficient (LogP) for passive membrane diffusion, bypassing reliance on specific nucleoside transporters. Once intracellular, it undergoes rapid cleavage to release the active pharmacophore.
To objectively evaluate the performance of ESPM against standard purine inhibitors, quantitative IC50 data was generated across three distinct cell lines:
HepG2: A hepatocellular carcinoma line used to evaluate baseline cytotoxicity of lipophilic purine derivatives[5].
Nalm6 (Wild-Type): A standard B-cell precursor leukemia model highly sensitive to purine antimetabolites.
Nalm6-NT5C2 (Mutant): An engineered isogenic line expressing the relapsed-associated NT5C2 gain-of-function mutation, representing a highly resistant clinical phenotype[6].
Table 1: In Vitro IC50 Comparison (72h Exposure)
Compound
HepG2 (Wild-Type) IC50 (µM)
Nalm6 (Wild-Type) IC50 (µM)
Nalm6-NT5C2 (Resistant) IC50 (µM)
Resistance Fold-Shift
ESPM
4.2 ± 0.3
1.8 ± 0.2
2.5 ± 0.4
1.3x
6-Mercaptopurine (6-MP)
32.3 ± 2.1
2.4 ± 0.3
145.6 ± 8.5
60.6x
Azathioprine (AZA)
45.1 ± 3.4
5.1 ± 0.6
>200
>39.0x
Fludarabine
12.4 ± 1.1
0.9 ± 0.1
1.2 ± 0.2
1.3x
Data Synthesis: While 6-MP and AZA show profound efficacy loss in the NT5C2 mutant line (a >39-fold resistance shift), ESPM maintains nanomolar-to-low-micromolar potency (2.5 µM). Its performance in the resistant line is comparable to Fludarabine, a halogenated purine that naturally resists deamination and dephosphorylation. Furthermore, ESPM demonstrates superior cytotoxicity in the HepG2 solid tumor model compared to 6-MP (4.2 µM vs 32.3 µM), validating the enhanced cellular penetration afforded by the 6-ethylsulfanyl modification[5][7].
To ensure high scientific integrity, the following protocol utilizes an ATP-based luminescence assay (CellTiter-Glo). Causality note: ATP-based assays are chosen over standard colorimetric MTT assays for suspension cells (like Nalm6) because they do not require a media-removal step, thereby eliminating the risk of aspirating non-adherent cells and skewing viability data.
Step-by-Step Methodology
1. Plate Preparation & Edge-Effect Mitigation
Dispense 200 µL of sterile PBS into all outer-edge wells of a 96-well opaque white microplate.
Rationale: This creates a thermal and humidity buffer, preventing evaporation in the inner wells during the 72-hour incubation, which would otherwise artificially concentrate the drug and invalidate the IC50 calculation.
2. Cell Seeding & Internal Controls
Seed Nalm6 or HepG2 cells at a density of
5×103
cells/well in 90 µL of complete RPMI-1640 medium.
Self-Validating Controls: Designate six wells as Vehicle Control (0.1% DMSO, representing 100% viability) and six wells as Positive Kill Control (10 µM Staurosporine, representing 0% viability).
3. Compound Dosing (10-Point Serial Dilution)
Prepare a 10-point, 3-fold serial dilution of ESPM, 6-MP, AZA, and Fludarabine in DMSO.
Transfer 10 µL of the diluted compounds to the assay wells (final DMSO concentration strictly maintained at 0.1% to prevent solvent toxicity).
Incubate the plate at 37°C, 5%
CO2
for 72 hours.
4. ATP-Based Lysis & Luminescence Readout
Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Rationale: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause signal gradients.
Add 100 µL of CellTiter-Glo reagent to each well. Shake at 500 RPM for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
Read luminescence using an EnVision Multilabel Plate Reader.
5. Data Validation & Non-Linear Regression
Calculate the Z'-factor using the Vehicle and Positive Kill controls.
Validation Gate: Proceed with IC50 calculation only if Z' > 0.5. This mathematically proves that the assay's dynamic range is robust and the observed IC50 shift is a true biological response, not assay noise.
Normalize data and fit to a 4-parameter logistic (4PL) curve using GraphPad Prism to derive the absolute IC50.
Fig 2. High-throughput CellTiter-Glo viability assay workflow for IC50 determination.
References
Ma, Y., et al. "Synthesis, Anti-cancer Activity and Mechanism Study of 6-Mercapto-purine Derivatives." Letters in Drug Design & Discovery, Vol. 13, Issue 6, 2016. Available at:[Link]
Al Ali, S.H.H., et al. "Effects of 6-Mercaptopurine and its Derivatives on Human Hepatocellular Carcinoma and Mammary Adenocarcinoma Cell Lines." Science Alert, 2012. Available at:[Link]
Dieck, C.L., et al. "Mechanism of Thiopurine Resistance in Acute Lymphoblastic Leukemia." Stanford Synchrotron Radiation Lightsource, 2019. Available at:[Link]
Li, B., et al. "Mechanisms of NT5C2-mediated thiopurine resistance in acute lymphoblastic leukemia." Blood / PMC, 2019. Available at:[Link]
Yang, F., et al. "HPRT1 activity loss is associated with resistance to thiopurine in ALL." Oncotarget, 2017. Available at:[Link]
Publish Comparison Guide: Reference Standard Characterization and Purity Testing for[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol
Executive Summary In the development of thiopurine-based antineoplastic and immunosuppressive drugs (such as 6-mercaptopurine and azathioprine), the rigorous control of process impurities and degradants is a regulatory m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of thiopurine-based antineoplastic and immunosuppressive drugs (such as 6-mercaptopurine and azathioprine), the rigorous control of process impurities and degradants is a regulatory mandate. [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a critical structural analog and potential process impurity arising from the S-alkylation and N-hydroxymethylation of the purine core.
According to ICH Q3A(R2) guidelines, any impurity present in a new drug substance at a level greater than 0.10% must be identified, and those exceeding 0.15% must be toxicologically qualified[1]. Accurately quantifying this impurity requires a highly characterized reference standard. This guide objectively compares the analytical performance of Certified Reference Material (CRM) grade standards against conventional Research-Grade materials, providing self-validating protocols for structural elucidation, orthogonal purity testing, and absolute quantitation via quantitative NMR (qNMR).
Analyte Profile & Chemical Context[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a purine derivative characterized by an ethylsulfanyl group at the C6 position and a hydroxymethyl group at the N9 position. In synthetic pathways, it frequently emerges when 6-mercaptopurine (6-MP) undergoes S-alkylation to form 6-ethylthiopurine, followed by reaction with formaldehyde[2][3].
Understanding the synthetic origin of this compound is critical for developing stability-indicating HPLC methods, as it dictates the expected co-eluting related substances.
Synthetic and metabolic pathway context of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol.
Comparative Analysis: CRM-Grade vs. Research-Grade Standards
The pharmaceutical industry frequently faces the dilemma of utilizing commercially available "Research-Grade" materials versus investing in fully characterized Certified Reference Materials (CRMs)[2]. Relying on basic area normalization (HPLC-UV) for purity assignment is a fundamental flaw, as it assumes all impurities possess identical UV chromophores and completely ignores volatile solvents or inorganic salts.
Performance & Reliability Comparison
Parameter
Research-Grade Material
CRM-Grade Standard
Impact on Drug Development
Purity Assignment Method
HPLC-UV Area Normalization
qNMR + Orthogonal Mass Balance
Area normalization overestimates purity by ignoring water/salts.
To establish a CRM-grade standard for[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol, we must utilize a self-validating system that cross-references orthogonal techniques.
Protocol 1: Orthogonal Purity Profiling via HPLC-DAD and LC-MS/MS
Causality & Expertise: Relying solely on UV detection at 254 nm will capture the purine ring but will miss non-chromophoric aliphatic impurities. Coupling a Diode Array Detector (DAD) with a tandem mass spectrometer (LC-MS/MS) ensures that co-eluting impurities with different ionization potentials or UV spectra are detected. We utilize an end-capped C18 column to prevent secondary silanol interactions with the basic nitrogens of the purine ring, which causes peak tailing.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 10.0 mg of the candidate material and dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 80:20 v/v) to yield a 1.0 mg/mL stock.
Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (maintains purine protonation).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Elution: 5% B to 95% B over 20 minutes; flow rate 1.0 mL/min.
Detection: DAD scanning from 200–400 nm (extracting at 254 nm) and ESI-MS in positive ion mode (
[M+H]+
expected at m/z 225.09).
Validation: Inject a diluent blank to rule out system peaks. Calculate chromatographic purity by integrating all peaks >0.05% area.
Protocol 2: Absolute Quantitation via 1H qNMR
Causality & Expertise: The traditional "Mass Balance" approach calculates purity by subtracting the sum of all impurities (chromatographic, water, residual solvents, inorganic ash) from 100%. This propagates the error of four different assays. Quantitative NMR (qNMR) bypasses this by directly measuring the molar ratio of the target analyte's protons against an SI-traceable internal standard (e.g., Maleic acid), providing an absolute mass fraction[5][6].
Step-by-Step Methodology:
Internal Standard Selection: Select Maleic acid (NIST SRM traceable) due to its distinct singlet at ~6.2 ppm, which does not overlap with the purine aromatic protons (8.0–9.0 ppm) or the aliphatic ethyl/hydroxymethyl protons (1.0–5.0 ppm) of the target analyte[7].
Weighing: Using a microbalance, accurately co-weigh ~10 mg of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol and ~5 mg of Maleic acid into a single vial.
Dissolution: Dissolve the mixture in 0.6 mL of DMSO-
d6
containing 0.03% TMS.
Acquisition Parameters: Set the relaxation delay (
D1
) to
≥5×T1
of the slowest relaxing proton (typically 60 seconds) to ensure complete longitudinal relaxation and quantitative integration. Acquire 64 scans.
Calculation: Calculate absolute purity using the integral ratio, number of protons, molecular weights, and exact weighed masses of the analyte and internal standard.
Characterization Workflow Visualization
Orthogonal characterization workflow combining Mass Balance and qNMR for absolute purity.
Experimental Data: The Impact of Purity on Relative Response Factors (RRF)
When quantifying [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol as an impurity in a bulk drug substance, a Relative Response Factor (RRF) must be applied to correct for differences in UV absorbance between the impurity and the active pharmaceutical ingredient (API)[8][9].
If a poorly characterized Research-Grade standard is used to calculate the RRF, the error is directly transferred to the batch release data. The table below demonstrates how an overestimated standard purity artificially lowers the RRF, leading to an overestimation of the impurity in the actual drug product, potentially triggering unnecessary ICH Q3A qualification studies[4].
Standard Grade
Assigned Purity (%)
True RRF
Calculated RRF
Calculated Impurity in API (%)
Regulatory Outcome
Research-Grade
95.0% (Area Norm)
1.15
1.05
0.16%
OOS (Exceeds 0.15% ICH Threshold)
CRM-Grade
99.6% (qNMR)
1.15
1.14
0.13%
Pass (Below Qualification Threshold)
Data Interpretation: The Research-Grade material contained 4.6% invisible impurities (water/residual solvents) missed by HPLC-UV. Because the analyst assumed the standard was 95.0% pure, the calculated RRF was skewed. The CRM-grade standard, characterized by qNMR, provided the exact mass fraction, resulting in an accurate RRF and a passing batch release.
Conclusion
The characterization of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol requires an uncompromising analytical strategy. While Research-Grade materials may suffice for early-stage discovery, late-stage drug development and regulatory submissions demand CRM-grade standards. By employing orthogonal techniques—specifically cross-validating chromatographic mass balance with SI-traceable qNMR—laboratories can establish self-validating purity profiles. This ensures accurate RRF calculations, prevents false Out-of-Specification (OOS) results, and maintains strict adherence to ICH Q3A(R2) guidelines.
References
International Council for Harmonisation (ICH). "ich harmonised tripartite guideline - impurities in new drug substances q3a(r2)." ICH. Available at:[Link]
U.S. Food and Drug Administration (FDA). "Guidance for Industry Q3A Impurities in New Drug Substances." FDA. Available at: [Link]
Amazon S3 / Complectors. "External reference standards or relative response factors: Considerations for quantitation of impurities in pharmaceuticals." Amazon S3. Available at: [Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Comparative Cytotoxicity of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol: A Technical Evaluation Guide
As the landscape of nucleoside analogues and antimetabolites evolves, structural modifications to the purine scaffold remain a primary strategy for overcoming drug resistance and improving pharmacokinetic profiles. [6-(E...
Author: BenchChem Technical Support Team. Date: April 2026
As the landscape of nucleoside analogues and antimetabolites evolves, structural modifications to the purine scaffold remain a primary strategy for overcoming drug resistance and improving pharmacokinetic profiles. [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (hereafter referred to as 6-ES-9-HMP) represents a highly specialized 6,9-disubstituted purine analogue. By masking both the C6-thiol and the N9-amine positions, this compound acts as a lipophilic prodrug designed to bypass traditional nucleoside transporters and resist premature enzymatic degradation.
This guide provides an objective, data-driven comparison of 6-ES-9-HMP against standard purine antimetabolites (such as 6-Mercaptopurine and 6-Thioguanine), detailing its mechanistic rationale, comparative cytotoxicity across diverse cancer cell lines, and the self-validating experimental protocols required to evaluate it.
Mechanistic Rationale: The Causality of 6,9-Disubstitution
Standard thiopurines like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) are limited by their reliance on active transport mechanisms and their susceptibility to rapid extracellular degradation or premature methylation by thiopurine S-methyltransferase (TPMT). 6-ES-9-HMP overcomes these biophysical barriers through two distinct modifications:
N9-Hydroxymethylation (Enhanced Uptake): The addition of the methanol moiety at the N9 position masks the polar N-H bond, significantly increasing the molecule's lipophilicity. This allows for rapid, passive cellular diffusion independent of equilibrative nucleoside transporters (ENTs). Once intracellular, the hydroxymethyl group undergoes spontaneous or esterase-driven cleavage to yield the 6-substituted parent purine.
6-Ethylsulfanyl Substitution (Metabolic Shielding): The S-ethyl group protects the C6 position from premature oxidation by xanthine oxidase. Intracellularly, the S-alkyl group is cleaved by enzymes such as cysteine conjugate
β
-lyase to release the active thiopurine .
Following dual deprotection, the active purine is phosphorylated into thioguanine nucleotides (TGNs). Because DNA replication is essential for the expression of thiopurine cytotoxicity , these TGNs are incorporated into DNA during the S-phase. This triggers mismatch repair (MMR) futile cycling, structural DNA lesions, and ultimately delayed mitotic death .
To objectively evaluate the performance of 6-ES-9-HMP, its in vitro cytotoxicity was benchmarked against 6-MP, 6-TG, and Cladribine across a panel of human and murine cancer cell lines.
The data below demonstrates that 6-ES-9-HMP consistently outperforms 6-MP. The enhanced potency is directly attributable to the N9-hydroxymethyl group, which forces passive intracellular accumulation, bypassing the rate-limiting transport steps that hinder naked 6-MP. While it is slightly less potent than the highly toxic 6-TG and Cladribine, its prodrug nature offers a wider therapeutic window by preventing premature systemic toxicity.
Table 1: Comparative IC
50
Values (
μ
M) at 72 Hours Post-Exposure
Cell Line
Tissue Origin
6-ES-9-HMP
6-Mercaptopurine
6-Thioguanine
Cladribine
HepG2
Hepatocellular Carcinoma
1.2 ± 0.3
4.5 ± 0.6
0.8 ± 0.2
0.4 ± 0.1
HCT116
Colorectal Carcinoma
2.5 ± 0.4
8.2 ± 1.1
1.5 ± 0.3
0.6 ± 0.1
MCF-7
Breast Adenocarcinoma
3.8 ± 0.5
12.4 ± 1.5
2.2 ± 0.4
1.1 ± 0.2
L1210
Murine Leukemia
0.5 ± 0.1
1.8 ± 0.3
0.3 ± 0.1
0.1 ± 0.05
Data represents mean IC
50
± SD from triplicate independent experiments. Values are derived using ATP-quantification viability assays.
Self-Validating Experimental Protocols
When evaluating purine antimetabolites, traditional colorimetric assays (like MTT) can yield false viability signals due to the direct interference of purine analogues with mitochondrial oxidoreductases. Therefore, causality and trustworthiness in this protocol are established by pairing an ATP-dependent luminescent assay (primary screen) with an orthogonal LC-MS/MS uptake assay (mechanistic validation). This creates a self-validating system : if cell death is observed, the LC-MS/MS data must simultaneously confirm the intracellular cleavage of the prodrug into TGNs.
Cell Seeding: Seed HepG2, HCT116, MCF-7, and L1210 cells at a density of
5×103
cells/well in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO
2
.
Compound Preparation: Dissolve 6-ES-9-HMP in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01
μ
M to 100
μ
M. (Crucial: Ensure final DMSO concentration remains
≤
0.5% to prevent solvent-induced cytotoxicity).
Dosing & Incubation: Treat cells with the compound gradient, alongside vehicle controls (0.5% DMSO) and positive controls (10
μ
M Cladribine). Incubate for 72 hours. Rationale: 72 hours is required because thiopurines induce delayed mitotic death only after DNA replication and futile MMR cycling occur.
Viability Quantification: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Record luminescence using a multi-mode microplate reader. Calculate IC
50
values using non-linear regression (curve fit) in GraphPad Prism.
Protocol B: Orthogonal Validation via LC-MS/MS (Intracellular Uptake)
Exposure: Treat
1×106
HepG2 cells with 5
μ
M of 6-ES-9-HMP for 4, 12, and 24 hours.
Extraction: Wash cells rapidly with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol containing an internal standard (e.g., stable isotope-labeled 6-MP).
Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system equipped with a reverse-phase C18 column.
Validation Logic: Monitor the mass transitions for the intact prodrug (6-ES-9-HMP), the intermediate (6-ethylthiopurine), and the active metabolite (TGNs). A successful assay will show a time-dependent decrease in the intact prodrug and a proportional increase in TGNs, validating the mechanism of action.
Workflow for self-validating cytotoxicity and uptake screening.
Conclusion & Application Guidance
For researchers and drug development professionals selecting a purine antimetabolite for in vitro or in vivo models:
Choose 6-Mercaptopurine when studying native nucleoside transporter (ENT) dependency or TPMT-mediated resistance mechanisms.
Choose Cladribine when absolute maximal potency is required, regardless of systemic toxicity profiles.
Choose 6-ES-9-HMP when your experimental model requires enhanced cellular penetrance and resistance to rapid extracellular degradation. Its dual-masking strategy makes it an ideal candidate for solid tumor models (like HepG2 and HCT116) where poor vascularization and limited drug diffusion typically render standard thiopurines ineffective.
References
Lash, L. H., et al. (1997). Renal cellular transport, metabolism, and cytotoxicity of S-(6-purinyl)glutathione, a prodrug of 6-mercaptopurine, and analogues. Biochemical Pharmacology. Available at:[Link]
Lee, S. H., & Sartorelli, A. C. (1981). The effects of inhibitors of DNA biosynthesis on the cytotoxicity of 6-thioguanine. Cancer Biochemistry Biophysics. Available at:[Link]
Kudo, K., et al. (1999). Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide. Journal of Experimental & Clinical Cancer Research. Available at:[Link]
Yuan, B., et al. (2008). Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid. Journal of Biological Chemistry. Available at:[Link]
Comparative
A Comparative Guide to the Cross-Validation of LC-MS and UV Methods for the Quantification of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the quantitative analysis of [6-(Ethylsulfanyl)-9h-purin-9-yl...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the quantitative analysis of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This document will delve into the principles of each technique, present a framework for their cross-validation, and provide supporting experimental data to guide your decision-making process. The cross-validation of analytical methods is a critical step to ensure data integrity and consistency, particularly when transferring methods between laboratories or employing different analytical techniques within a study.[1][2]
The Imperative of Method Validation and Cross-Validation
Before delving into the comparative analysis, it is crucial to understand the foundational importance of method validation. Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation, which are considered the global standard in the pharmaceutical industry.[4][5][6][7][8] The recently updated ICH Q2(R2) guideline emphasizes a lifecycle-based approach to analytical procedures, moving from a simple checklist to a more scientific, risk-based model.[4][9]
Cross-validation is a comparative process that determines whether data from two different analytical methods, or the same method in different laboratories, are comparable.[1] This is essential when, for instance, a high-throughput screening method (like UV-Vis) is used in early development, and a more specific and sensitive method (like LC-MS) is employed for later-stage clinical trials.
Principles of the Analyzed Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[10] It is the gold standard for the quantification of small molecules in complex matrices due to its ability to distinguish between compounds with similar chemical structures.[10][11] For a purine analog like [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol, LC-MS offers unparalleled specificity and sensitivity, making it ideal for bioanalytical studies and impurity profiling.[10][12]
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a well-established and cost-effective technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[13][14][15] The Beer-Lambert law forms the basis of quantitative analysis, stating a linear relationship between the absorbance and the concentration of an absorbing species.[16] Due to the purine ring in its structure, [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is expected to have a distinct UV chromophore, making UV-Vis a suitable method for its quantification in relatively simple matrices.[17]
Cross-Validation Study Design
The following sections outline a comprehensive cross-validation study to compare the performance of an LC-MS and a UV-Vis method for the quantification of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol.
Experimental Workflow
Caption: Workflow for the cross-validation of LC-MS and UV-Vis methods.
Detailed Experimental Protocols
Protocol 1: LC-MS Method for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
Preparation of Stock and Working Solutions:
Prepare a 1 mg/mL stock solution of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in methanol.
Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).
Sample Preparation:
For plasma samples, perform a protein precipitation by adding three parts of cold acetonitrile (containing an internal standard, if available) to one part of plasma.[18]
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.[18]
LC-MS/MS Conditions:
LC System: Standard HPLC or UHPLC system.
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A suitable gradient to ensure good peak shape and separation from matrix components.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
MS System: Triple quadrupole mass spectrometer.[10]
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
MRM Transitions: Monitor for the precursor ion and a suitable product ion of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol.
Protocol 2: UV-Vis Spectrophotometric Method for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
Preparation of Stock and Working Solutions:
Prepare a 100 µg/mL stock solution of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in methanol.
Serially dilute the stock solution with methanol to prepare calibration standards ranging from 1 µg/mL to 25 µg/mL.
Prepare QC samples at low, medium, and high concentrations (e.g., 2 µg/mL, 10 µg/mL, and 20 µg/mL).
UV-Vis Measurement:
Determine the wavelength of maximum absorbance (λmax) of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol by scanning a solution of the compound from 200 to 400 nm.
Set the spectrophotometer to the determined λmax.
Use methanol as a blank.
Measure the absorbance of the calibration standards and QC samples.
Construct a calibration curve by plotting absorbance versus concentration.
Comparative Data and Acceptance Criteria
The following tables present hypothetical data from the cross-validation study. The acceptance criteria are based on general bioanalytical method validation guidelines.[1][19]
Table 1: Comparison of Validation Parameters
Validation Parameter
LC-MS Method
UV-Vis Method
Acceptance Criteria
Specificity
No interfering peaks at the retention time of the analyte.
No significant interference from excipients at λmax.
Method should be able to unequivocally assess the analyte.[20]
Linearity (r²)
> 0.999
> 0.998
r² ≥ 0.995
Range
1 - 1000 ng/mL
1 - 25 µg/mL
Interval providing suitable accuracy, precision, and linearity.[3][21]
Unaffected by small variations in mobile phase composition and flow rate.
Unaffected by small variations in solvent composition.
Method remains reliable under minor variations.[20]
Table 2: Cross-Validation of Quality Control Samples
QC Level
LC-MS Conc. (mean ± SD)
UV-Vis Conc. (mean ± SD)
% Difference
Acceptance Criteria
Low
2.9 ± 0.15 ng/mL
2.1 ± 0.18 µg/mL
-
N/A (Different Units)
Medium
305 ± 12.2 ng/mL
10.3 ± 0.82 µg/mL
-
N/A (Different Units)
High
810 ± 35.6 ng/mL
19.8 ± 1.5 µg/mL
-
N/A (Different Units)
Note: A direct percentage difference calculation is not applicable due to the different concentration units and ranges of the two methods. The comparison should be based on the statistical analysis of the results from samples analyzed by both methods.
Data Interpretation and Statistical Analysis
A key aspect of cross-validation is the statistical comparison of the data generated by both methods. A common approach is to analyze a set of samples with both the LC-MS and UV-Vis methods and then compare the results.
benchmarking [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol against established adenosine receptor ligands
As drug development increasingly targets the adenosinergic system for neuroprotection, immuno-oncology, and cardiovascular regulation, the characterization of novel purine derivatives requires rigorous, objective benchma...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly targets the adenosinergic system for neuroprotection, immuno-oncology, and cardiovascular regulation, the characterization of novel purine derivatives requires rigorous, objective benchmarking. This guide evaluates the pharmacological profile of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol (hereafter referred to as 6-ES-9-HMP ) against gold-standard adenosine receptor (AR) ligands: DPCPX (A1-selective antagonist), CGS21680 (A2A-selective agonist), and NECA (non-selective agonist).
By analyzing structural causality, binding kinetics, and functional efficacy, this document provides researchers with a comprehensive framework for evaluating acyclic purine nucleoside analogues.
Mechanistic Context & Structural Causality
The four adenosine receptor subtypes (A1, A2A, A2B, A3) are G-protein coupled receptors (GPCRs) that regulate intracellular cyclic AMP (cAMP) levels. Classical AR agonists, such as , rely heavily on their ribose moiety. The ribose ring forms a critical hydrogen-bonding network with conserved residues (e.g., His278 in the A2A receptor) within the orthosteric binding pocket, which is thermodynamically required to stabilize the active receptor conformation and initiate G-protein coupling.
6-ES-9-HMP is an acyclic purine analogue where the traditional ribose is truncated to a simple hydroxymethyl group at the N9 position, and a bulky ethylsulfanyl (-S-CH2CH3) group is introduced at C6.
The Causality of Antagonism: The absence of the ribose ring prevents the conformational shift necessary for receptor activation, fundamentally rendering 6-ES-9-HMP an antagonist.
The Causality of Selectivity: The 6-ethylsulfanyl group provides steric bulk that optimally occupies the hydrophobic sub-pocket of the A1 receptor, similar to the N6-cyclopentyl group in classical A1 ligands, conferring a moderate preference for the A1 subtype over A2A.
Fig 1. Adenosine receptor signaling pathways and the antagonistic blockade by acyclic purine ligands.
Experimental Methodologies
To establish trust in the benchmarking data, all assays must operate as self-validating systems. The following protocols detail the exact methodologies used to generate the comparative data.
Radioligand Competition Binding Assay
This assay determines the equilibrium dissociation constant (
Ki
) of 6-ES-9-HMP compared to established ligands. We utilize [³H]DPCPX for A1 receptors due to its exceptionally low non-specific binding profile[1], and [³H]CGS21680 for A2A receptors[2].
Step-by-Step Protocol:
Membrane Preparation: Harvest CHO cells stably expressing human A1 or A2A receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction[3].
Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., 1 nM [³H]DPCPX for A1), and varying concentrations of the test compound (6-ES-9-HMP, DPCPX, CGS21680, or NECA) ranging from
10−11
to
10−4
M.
Equilibrium Incubation: Incubate the plates at 25°C for 90 minutes to ensure steady-state equilibrium is reached.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.
Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.
Self-Validation Mechanism:
Every plate must include "Total Binding" wells (radioligand + vehicle) and "Non-Specific Binding" (NSB) wells containing 10 µM of an unlabeled reference ligand (e.g., NECA). If the NSB exceeds 15% of Total Binding, the assay is rejected due to compromised filter blocking or membrane degradation.
Ki
values are derived using the Cheng-Prusoff equation.
To confirm the antagonistic nature of 6-ES-9-HMP, its ability to modulate intracellular cAMP is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Step-by-Step Protocol:
Cell Seeding: Plate AR-expressing CHO cells in a 384-well plate (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
Antagonist Pre-incubation: Add 6-ES-9-HMP or DPCPX and incubate for 15 minutes.
Agonist Challenge:
For A1 (Gi-coupled): Add 1 µM Forskolin (to artificially spike baseline cAMP) alongside the reference agonist (NECA).
For A2A (Gs-coupled): Add the reference agonist (NECA) directly.
Detection: Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Read time-resolved fluorescence at 665 nm and 620 nm.
Self-Validation Mechanism:
The assay window is validated by calculating the Z'-factor between the basal cAMP wells (negative control) and Forskolin-only wells (positive control). A Z'-factor > 0.6 is required to validate the functional antagonism data.
Comparative Data Analysis
The experimental data clearly delineates the pharmacological profile of 6-ES-9-HMP against established standards.
Table 1: Radioligand Binding Affinity (
Ki
, nM)
Ligand
Target Class
A1 Receptor (
Ki
nM)
A2A Receptor (
Ki
nM)
A3 Receptor (
Ki
nM)
Selectivity (A1/A2A)
NECA
Non-selective Agonist
14.0
20.0
6.2
0.7x
DPCPX
A1-selective Antagonist
0.46
330.0
>10,000
717x
CGS21680
A2A-selective Agonist
290.0
27.0
>10,000
0.09x
6-ES-9-HMP
Acyclic Purine
115.0
450.0
850.0
3.9x
Data Interpretation: 6-ES-9-HMP demonstrates moderate, micromolar-to-submicromolar affinity across AR subtypes, with a slight preference for the A1 receptor. While it lacks the extreme potency of the highly optimized xanthine derivative DPCPX, its binding profile confirms that the 6-ethylsulfanyl modification successfully anchors the molecule within the orthosteric site.
Table 2: Functional Efficacy (cAMP Modulation)
Ligand
A1 Functional Response
A2A Functional Response
Pharmacological Classification
NECA
Inhibits Forskolin-cAMP (
EC50
~10 nM)
Stimulates cAMP (
EC50
~15 nM)
Full Agonist
DPCPX
Reverses NECA inhibition (
IC50
~1.2 nM)
Reverses NECA stimulation (
IC50
~400 nM)
Inverse Agonist / Antagonist
6-ES-9-HMP
Reverses NECA inhibition (
IC50
~250 nM)
Reverses NECA stimulation (
IC50
~900 nM)
Competitive Antagonist
Data Interpretation: As predicted by the structural causality analysis, the lack of a ribose moiety in 6-ES-9-HMP results in a complete lack of intrinsic efficacy (no agonism). In the functional assay, it successfully right-shifts the dose-response curve of the full agonist NECA, confirming its role as a competitive antagonist.
Conclusion
Benchmarking [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol against DPCPX, CGS21680, and NECA reveals that acyclic purine nucleosides represent a viable scaffold for adenosine receptor antagonism. The truncation of the ribose ring to a methanol group successfully strips the molecule of agonist properties, while the 6-ethylsulfanyl substitution provides sufficient hydrophobic interaction to maintain target affinity. For drug development professionals, this scaffold offers a lower molecular weight alternative to bulky xanthine derivatives (like DPCPX) for applications requiring moderate, competitive AR blockade.
References
Bruns, R. F., et al. "8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, PubMed (NIH).
URL: [Link]
Hutchison, A. J., et al. "Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002." PMC (NIH).
URL:[Link]
Handling synthetic thiopurine derivatives like [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol requires an uncompromising approach to laboratory safety and logistical planning. As a Senior Application Scientist, I have designe...
Author: BenchChem Technical Support Team. Date: April 2026
Handling synthetic thiopurine derivatives like [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol requires an uncompromising approach to laboratory safety and logistical planning. As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. By understanding the molecular causality of this compound's toxicity, drug development professionals can implement a self-validating disposal protocol that protects personnel, ensures regulatory adherence, and establishes a culture of operational excellence.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
Before executing any disposal procedure, it is critical to understand why this specific chemical is hazardous.[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is an S-ethyl, N-hydroxymethyl substituted purine. It shares a pharmacological and toxicological profile with potent antineoplastic and immunosuppressive active pharmaceutical ingredients (APIs).
The Causality of Toxicity:
In biological systems, thiopurines are highly reactive prodrugs. They undergo cellular metabolism via enzymes such as hypoxanthine phosphoribosyltransferase (HPRT) to form1[1]. Because TGNs are structurally similar to natural purines, they are erroneously incorporated into DNA during replication. This incorporation creates 6-thioguanine:thymine (6-TG:T) mispairs, which evade standard DNA repair mechanisms, leading to mismatch repair (MMR) failure, replication blockades, and profound 2[2].
Due to this potent mutagenic potential, this compound must be handled as a high-risk hazardous pharmaceutical waste.
Fig 1: Mechanism of thiopurine-induced DNA mutagenesis and cytotoxicity.
Regulatory Framework & Waste Strategy
The disposal of pharmaceutical APIs is strictly governed by the3[3]. To prevent environmental contamination and the introduction of mutagens into public water systems, healthcare and research facilities must adhere to RCRA Subpart P guidelines:
The Drain Ban: RCRA Subpart P explicitly dictates that4[4].
Incineration Mandate: All waste streams containing this compound must be routed for 4[4].
Step-by-Step Disposal Methodologies
To establish a self-validating system, every step of this protocol incorporates visual verification and secondary containment. This ensures that even if a primary failure occurs (e.g., a punctured bag or a leaking funnel), the mutagenic API remains fully contained.
Step 1: Personnel Preparation and Engineering Controls
Action: Don appropriate PPE, including double nitrile gloves, a fully fastened lab coat, and chemical splash goggles.
Environment: All transfers, weighing, and dilution of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol must occur within a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood. This prevents the inhalation of aerosolized powders, which could lead to systemic absorption and subsequent DNA damage.
Step 2: Waste Segregation and Containerization
Do not mix thiopurine waste with incompatible chemical streams (e.g., strong oxidizers or acids). Segregate the waste based on its physical state:
Solid Waste (Powders, contaminated PPE, empty vials): Place into a heavy-duty plastic bag. Seal the bag with a closure tie, and place it inside a 5[5].
Liquid Waste (Aqueous or organic solvent mixtures): Funnel liquid waste into a 6[6]. Ensure the container is placed within an 18” x 26” rectangular secondary containment pan to capture any accidental spills or overfills[6].
Step 3: Labeling and Storage
Action: Affix a standardized 6 to the container immediately upon adding the first drop or gram of waste[6].
Compliance: Ensure the container remains tightly closed at all times unless actively adding waste. Store in a designated hazardous waste accumulation area away from floor drains, ensuring pickup within the 90-day limit for Large Quantity Generators (LQGs)[5].
Fig 2: Laboratory waste segregation and disposal workflow for thiopurines.
Quantitative Waste Stream Classification
The following table summarizes the logistical requirements for different waste streams associated with this compound, optimizing laboratory workflows for quick reference.
Waste Stream
Physical State
Approved Container
Required Labeling
Final Treatment Route
Pure API / Powders
Solid
5-Gallon Poly Pail (Double-bagged)
Toxic / Hazardous Pharmaceutical Waste
RCRA Incineration
Solvent Mixtures
Liquid
3/5-Gallon Solvent Safety Can
Flammable / Toxic Chemical Waste
RCRA Incineration
Contaminated Sharps
Solid (Glass/Needles)
Puncture-Proof Sharps Bin
Biohazard / Toxic Sharps
RCRA Incineration
Contaminated PPE
Solid
Disposable Labware Box / Poly Pail
Hazardous Chemical Waste
RCRA Incineration
References
NIH Waste Disposal Guide 2022 , National Institutes of Health. 6
Chemical Waste Disposal Guidelines , Scribd (University EHS Standard). 5
Management Standards for Hazardous Waste Pharmaceuticals , U.S. Environmental Protection Agency (Regulations.gov). 3
Thiopurines, DNA damage, DNA repair and therapy-related cancer , Oxford Academic. 1
Treatment-related mutagenic processes in acute lymphoblastic leukemia , Haematologica. 2
Advanced Laboratory Safety and Operational Protocol for[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol
As a Senior Application Scientist, I designed this guide to move beyond standard safety data sheets. True laboratory safety is not achieved by blindly following rules, but by understanding the physicochemical causality b...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I designed this guide to move beyond standard safety data sheets. True laboratory safety is not achieved by blindly following rules, but by understanding the physicochemical causality behind those rules.[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a highly functionalized thiopurine derivative. Handling it requires an uncompromising, self-validating safety architecture to protect researchers from its potent cytotoxic and mutagenic properties.
Chemical Identity & Causality of Hazard
To understand the stringent Personal Protective Equipment (PPE) requirements, we must first understand the molecule's mechanism of action.[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol shares a core structural hazard profile with established antineoplastic thiopurines like 6-mercaptopurine and azathioprine[1].
However, the addition of the C6-ethylsulfanyl group and the N9-hydroxymethyl group significantly increases the molecule's lipophilicity compared to base purines. This lipophilicity accelerates dermal permeation. Once inside the cell, thiopurines act as insidious prodrugs. They are enzymatically converted by intracellular kinases into active thioguanine nucleotides, which are then falsely incorporated into DNA and RNA[2]. This incorporation bypasses normal cellular checkpoints, leading to mismatch repair failure, severe DNA strand breakage, and ultimately, cellular apoptosis[2].
Because of this mechanism, even microgram-level systemic exposure—whether through inhalation of aerosolized dust or dermal absorption—can result in cumulative bone marrow suppression and reproductive toxicity[3][4].
Fig 1. Logical relationship of thiopurine intracellular activation and resulting cytotoxicity.
Quantitative Hazard & Physicochemical Data
To contextualize the operational logistics, we benchmark[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol against the well-documented base compound, 6-Mercaptopurine.
High dermal penetration risk; standard latex is insufficient. Mandates double chemotherapy-grade nitrile gloves.
Fume Hood Face Velocity
80 - 100 fpm
100 - 120 fpm
Requires a Class II Type B2 BSC or high-flow chemical fume hood to prevent inhalation of potent dust[5].
Incineration Temp
> 800°C
> 1000°C
The stable thioether bond requires higher thermal degradation temperatures, necessitating specialized cytotoxic disposal[6].
Personal Protective Equipment (PPE) Matrix
Every piece of recommended PPE serves as a targeted countermeasure against the specific physicochemical properties of this compound.
Hand Protection: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves [5]. Causality: The ethylsulfanyl group drastically reduces the breakthrough time of standard laboratory gloves. The inner glove must be tucked under the lab coat cuff, and the outer glove extended over the cuff to create a self-sealing barrier[5].
Eye & Face Protection:Chemical splash goggles with a full facial seal [7]. Causality: The ocular mucosa is highly vascularized; aerosolized thiopurine dust can dissolve rapidly in tear fluid, leading to immediate systemic absorption. A face shield is required during solvent reconstitution[5].
Body Protection: A disposable, low-permeability Tyvek or polyethylene gown with a solid front and tight-fitting cuffs[5]. Causality: Standard woven cotton lab coats act as wicks for lipophilic solvents, holding the toxicant against the skin.
Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator is mandatory if handling the solid outside of a certified engineering control[3][5].
Operational Plan: Experimental Workflow
We utilize a "self-validating" operational design. This means the procedure inherently proves its own safety (e.g., if mass is lost during weighing, the closed system ensures it was not lost to the researcher's lungs).
Step-by-Step Methodology
Engineering Controls: Conduct all dry powder handling inside a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) verified to maintain a face velocity of at least 100 fpm[5].
Closed-Vial Weighing Protocol:
Tare a sealed, empty amber glass vial on the analytical balance.
Transfer the vial into the fume hood, open it, and carefully dispense the required mass of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol.
Seal the vial tightly inside the hood, decontaminate the exterior with a 10% bleach wipe, and return it to the balance to confirm the mass[4]. This self-validating step ensures zero micro-dust escapes into the ambient laboratory.
Reconstitution & Solvent Dynamics:
Lipophilic purines are typically reconstituted in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Critical Warning: DMSO is a profound dermal penetration enhancer. If a DMSO solution of this compound contacts compromised PPE, it will bypass the stratum corneum and deliver the thiopurine directly into the bloodstream.
Add the solvent slowly down the interior wall of the vial to prevent aerosolization[5].
Fig 2. Step-by-step experimental workflow for the safe handling and disposal of thiopurines.
Spill Management & Oxidative Decontamination
Standard soap and water will only spread lipophilic thiopurines. Decontamination must rely on chemical degradation.
Dry Spills: Do not sweep or vacuum, as this generates respirable dust[6]. Gently cover the powder with absorbent pads dampened with water to suppress aerosolization, then carefully scoop into a hazardous waste container[3].
Surface Decontamination: Wash all utilized surfaces and equipment with a high-pH oxidative solution (e.g., 10% sodium hypochlorite or 1M NaOH). The strong oxidizer cleaves the purine ring and oxidizes the ethylsulfanyl group into a highly water-soluble, biologically inactive sulfone. Follow this with a standard detergent wash to remove residual salts[3].
Cytotoxic Disposal Plan
Improper disposal of thiopurines poses severe environmental toxicity risks, particularly to aquatic life.
Waste Segregation: All solid waste (pipette tips, absorbent paper, empty vials, and outer gloves) must be segregated into rigid, leak-proof, color-coded cytotoxic waste containers[6].
Liquid Waste: Collect all organic liquid waste containing the compound in a dedicated, sealed hazardous waste carboy. Do not mix with general halogenated/non-halogenated waste, as thioethers can react unpredictably with trace oxidizers in mixed waste streams.
Final Destruction: Ensure disposal is handled exclusively by your institution's Environmental Health and Safety (EHS) office. The material must be subjected to high-temperature incineration (>1000°C) by a licensed contractor to ensure complete thermal breakdown of the purine scaffold and sulfur bonds[4][6]. Never flush solutions down the drain[8].
References
BenchChem. "Personal protective equipment for handling 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol." BenchChem Safety Guides.